4-Bromo-2-methoxy-5-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTOYJCPVACGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 4-Bromo-2-methoxy-5-methylbenzaldehyde for synthesis planning
An In-depth Technical Guide for Synthesis Planning: 4-Bromo-2-methoxy-5-methylbenzaldehyde
Introduction: A Versatile Scaffold for Modern Synthesis
4-Bromo-2-methoxy-5-methylbenzaldehyde (CAS No. 1240492-92-5) is a polysubstituted aromatic aldehyde that has emerged as a valuable and versatile building block in organic synthesis.[1] Its utility stems from a unique combination of orthogonal functional groups: a reactive aldehyde, a strategically positioned bromine atom amenable to cross-coupling, and activating methoxy and methyl groups on the aromatic core. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signatures, and key reactivity patterns to empower researchers in the rational design of synthetic routes for pharmaceutical, agrochemical, and materials science applications. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis, from reaction setup and monitoring to purification and characterization.
Physicochemical Data Summary
The key properties of 4-Bromo-2-methoxy-5-methylbenzaldehyde are summarized below. These parameters are critical for determining appropriate solvents, reaction temperatures, and purification strategies. The compound presents as a solid at room temperature and requires storage in a cool, controlled environment.[1]
| Property | Value | Source |
| CAS Number | 1240492-92-5 | Advanced ChemBlocks[1] |
| Molecular Formula | C₉H₉BrO₂ | PubChem, Advanced ChemBlocks[1] |
| Molecular Weight | 229.07 g/mol | PubChem, Advanced ChemBlocks[1] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥95% (Typical Commercial Grade) | Advanced ChemBlocks[1] |
| Storage Conditions | Store at 0-8 °C | Advanced ChemBlocks[1] |
| SMILES | COC1=C(C=O)C=C(C)C(Br)=C1 | Advanced ChemBlocks[1] |
| InChIKey | Information not readily available | N/A |
Spectroscopic Signature for In-Process Control and Verification
Accurate characterization is the cornerstone of synthetic chemistry. Below are the anticipated spectroscopic data for 4-Bromo-2-methoxy-5-methylbenzaldehyde, which are essential for confirming its identity and purity.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.5 ppm.
-
Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C3 and C6 positions. The exact chemical shifts are influenced by the electronic effects of the surrounding substituents.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A singlet integrating to three protons should appear in the upfield region, typically around δ 2.2-2.4 ppm.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 188-195 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110-165 ppm range. The carbon bearing the bromine (C-Br) will be shifted upfield relative to similar unsubstituted carbons, while the carbon attached to the methoxy group (C-OCH₃) will be significantly downfield.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15-20 ppm.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹. This is a hallmark of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weaker bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong band is expected in the 1250-1200 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution. The presence of bromine is easily identified by the characteristic M and M+2 isotopic pattern (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), providing a definitive signature for the compound.
Part 2: Reactivity and Synthesis Planning
The synthetic power of 4-Bromo-2-methoxy-5-methylbenzaldehyde lies in the distinct reactivity of its functional groups. This allows for a modular approach to synthesis, where each part of the molecule can be addressed with high selectivity.
Caption: Key reactivity sites on the 4-Bromo-2-methoxy-5-methylbenzaldehyde scaffold.
The Bromo Group: A Gateway to Cross-Coupling
The aryl bromide is arguably the most powerful functional handle on the molecule. It is an excellent electrophile for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[2]
This reaction is a cornerstone for forming C(aryl)-N bonds, enabling the synthesis of anilines and their derivatives.[2][3] The choice of phosphine ligand is critical and depends on the steric and electronic properties of the amine coupling partner. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.[4][5]
Exemplary Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq.) or sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, ~0.1 M concentration relative to the aryl bromide).
-
Initiation: Add the solvent to the Schlenk tube containing the solids, followed by the catalyst premix via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
The Aldehyde Group: A Hub for Carbonyl Chemistry
The aldehyde functional group is a versatile precursor for a multitude of transformations, allowing for chain extension and the introduction of new functionalities.
-
Reductive Amination: A two-step or one-pot process involving condensation with a primary or secondary amine to form an imine, followed by reduction (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This is a robust and highly reliable method for C-N bond formation.
-
Wittig Reaction: Reaction with a phosphorus ylide allows for the stereoselective formation of alkenes, replacing the C=O bond with a C=C bond. This is a classic and powerful tool for carbon-carbon bond formation.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), or reduced to a primary alcohol with mild reducing agents such as sodium borohydride (NaBH₄). This provides access to two additional, highly useful functional groups.
The Aromatic Core: Modulating Properties
The methoxy group can be a target for demethylation to reveal a phenol.[6] Reagents like boron tribromide (BBr₃) are effective for this transformation, though care must be taken to control selectivity if other sensitive groups are present.[6] The resulting phenol opens up another avenue for functionalization, such as O-alkylation or conversion to a triflate for further cross-coupling reactions.
Part 3: Safety and Handling
As with all halogenated organic compounds, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water.[7]
-
Hazards: While specific toxicity data for this exact compound is limited, related structures like 4-bromo-2,5-dimethoxybenzaldehyde are classified as causing skin and eye irritation and may cause respiratory irritation.[8][9] It is prudent to treat this compound with similar caution.
Conclusion
4-Bromo-2-methoxy-5-methylbenzaldehyde is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The aryl bromide serves as a robust handle for advanced C-C and C-N bond-forming reactions, while the aldehyde provides a classic entry point for carbonyl chemistry and chain extension. This combination allows for the deliberate and sequential construction of complex molecules, making it an indispensable tool for medicinal chemists and materials scientists. A comprehensive understanding of its properties and reactivity, as outlined in this guide, is the key to unlocking its full synthetic potential.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65440854, 5-Bromo-2-methoxy-4-methylbenzaldehyde. Retrieved from [Link].
-
Sciencemadness Discussion Board (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11053041, 4-Bromo-2-methoxybenzaldehyde. Retrieved from [Link].
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Beilstein Journals (n.d.). Supplementary Information for related compounds. Retrieved from [Link].
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ResearchGate (2017). Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde?. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57527288, 4-Bromo-2-fluoro-5-methoxybenzaldehyde. Retrieved from [Link].
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MDPI (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects. Molecules, 2026. Retrieved from [Link].
-
Wiley (n.d.). SpectraBase: 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride. Retrieved from [Link].
-
ResearchGate (2025). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link].
-
National Institutes of Health (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Retrieved from [Link].
-
Natural Products Atlas (2022). 3-bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link].
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link].
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Beilstein Journals (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link].
-
Thermo Fisher Scientific (2025). Safety Data Sheet: 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link].
-
NIST (n.d.). WebBook: Benzaldehyde, 4-bromo-. Retrieved from [Link].
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Royal Society of Chemistry (2016). Electronic Supplementary Information for related aldehyde syntheses. Retrieved from [Link].
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Mol-Instincts (n.d.). 2-bromo-5-methoxy-4-methylbenzaldehyde. Retrieved from [Link].
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Technical Whitepaper: Strategic Utilization of 4-Bromo-2-methoxy-5-methylbenzaldehyde in Medicinal Chemistry
This guide is structured as a technical whitepaper for medicinal chemists and process scientists. It synthesizes specific patent literature, reaction methodologies, and therapeutic applications into a cohesive narrative.
Executive Summary
4-Bromo-2-methoxy-5-methylbenzaldehyde (CAS: 1240492-92-5) has emerged as a high-value "linchpin" scaffold in modern drug discovery. Its structural uniqueness lies in the tetrasubstituted benzene core, which offers three distinct vectors for orthogonal functionalization:
-
C1-Formyl Group: Gateway for reductive aminations, Wittig olefinations, and heterocycle formation.
-
C4-Bromide: A pre-installed handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
-
C2-Methoxy / C5-Methyl Pattern: A specific steric and electronic motif that modulates metabolic stability (blocking metabolic hotspots) and enhances hydrophobic binding interactions in kinase and GPCR pockets.
This guide details the optimized synthesis, reaction profiling, and therapeutic applications of this compound, specifically in the context of PD-1/PD-L1 inhibitors and phenalkylamine-based psychiatric therapeutics.
Chemical Profile & Reactivity[1][2]
| Property | Data |
| IUPAC Name | 4-Bromo-2-methoxy-5-methylbenzaldehyde |
| CAS Number | 1240492-92-5 |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | Colorless to pale yellow liquid / low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Key NMR Signals | ¹H NMR (400 MHz, CDCl₃): δ 10.38 (s, 1H, CHO), 7.66 (s, 1H, Ar-H), 7.19 (s, 1H, Ar-H), 3.91 (s, 3H, OMe), 2.36 (s, 3H, Me) [1] |
Reactivity Heatmap
The compound exhibits chemoselective reactivity . The aldehyde is the most electrophilic site, allowing for mild derivatization without disturbing the aryl bromide. Conversely, the aryl bromide is deactivated enough to survive mild oxidation/reduction conditions but reactive enough for catalytic coupling.
Optimized Synthetic Routes
To ensure high throughput and reproducibility, we recommend the "Phenol Methylation Route" over direct bromination, as it avoids difficult regioisomer separations.
Route A: The "Phenol Methylation" Strategy (Recommended)
This route utilizes 4-bromo-2-hydroxy-5-methylbenzaldehyde as the precursor. The hydroxyl group is methylated using methyl iodide (MeI) or dimethyl sulfate (DMS). This method consistently yields >90% purity with minimal workup.
Protocol:
-
Charge: Dissolve 4-bromo-2-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M).
-
Base: Add Potassium Carbonate (K₂CO₃, 1.5 eq) or Cesium Carbonate (Cs₂CO₃, 1.2 eq).
-
Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 eq) at 0°C.
-
Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.[1]
-
Yield: Typically 93-95% (Quantitative conversion often observed) [1].
Route B: Direct Bromination (Alternative)
Direct bromination of 2-methoxy-5-methylbenzaldehyde is possible but often yields a mixture of the 4-bromo and 6-bromo isomers, requiring silica chromatography.
Visualization of Synthetic Logic:
Figure 1: Step-wise synthesis emphasizing the high-yielding methylation step to access the target scaffold.
Medicinal Chemistry Applications
Case Study 1: PD-1/PD-L1 Inhibitors (Immuno-Oncology)
Small-molecule inhibitors of the PD-1/PD-L1 checkpoint are a major frontier in cancer therapy.[2] The "4-bromo-2-methoxy-5-methyl" scaffold serves as a critical B-ring pharmacophore in biphenyl-based inhibitors.
-
Mechanism: The aldehyde is converted (via reductive amination) to a benzylic amine that interacts with the PD-L1 surface residues (e.g., Asp122, Tyr56).
-
Coupling: The 4-bromo position is coupled to a substituted phenyl ring (A-ring) to span the hydrophobic cleft of the PD-L1 dimer interface.
Case Study 2: Phenalkylamines (Psychiatric Disorders)
Recent patent literature (WO2025059373) highlights this scaffold in the synthesis of novel phenalkylamines. The 2-methoxy and 5-methyl substituents are crucial for selectivity against off-target serotonin receptors (5-HT2B) while maintaining potency at 5-HT2A or other CNS targets [1].
Divergent Synthesis Workflow:
Figure 2: Divergent synthetic utility showing the transformation of the core scaffold into two distinct therapeutic classes.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (General Procedure)
To install the biaryl motif for PD-L1 inhibitors.
-
Reagents: Combine 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a reaction vial.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add Cs₂CO₃ (2.0 eq).
-
Conditions: Heat to 90°C under N₂ atmosphere for 16 hours.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Reductive Amination
To synthesize the benzylamine core.
-
Imine Formation: Dissolve aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane). Add catalytic Acetic Acid. Stir at RT for 2 hours.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.
-
Quench: Stir overnight, then quench with sat. NaHCO₃.
-
Extraction: Extract with DCM. The product is often pure enough for the next step without column chromatography.
Safety & Stability
-
Hazards: Like most benzaldehydes, this compound is likely a skin and eye irritant. The brominated nature suggests potential lachrymatory properties. Handle in a fume hood.
-
Stability: Stable at room temperature under inert atmosphere. Aldehydes can oxidize to benzoic acids over time; store under Nitrogen at 4°C for long-term stability.
References
-
World Intellectual Property Organization (WIPO). (2025). Novel phenalkylamines and their use in the treatment of psychiatric disorders. WO2025059373A1. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65440854, 5-Bromo-2-methoxy-4-methylbenzaldehyde. (Note: Isomer reference for physical properties). Link
-
Skalniak, L., et al. (2020). Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[3] Application Notes: Solvent Effects on Suzuki-Miyaura Reactions of Brominated Benzaldehydes. Link
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IUPAC naming and CAS registry number for 4-Bromo-2-methoxy-5-methylbenzaldehyde
An In-Depth Technical Guide to Substituted Bromomethoxy Methylbenzaldehydes
A note on isomeric nomenclature: Initial analysis of the topic "4-Bromo-2-methoxy-5-methylbenzaldehyde" reveals the existence of a closely related and more extensively documented isomer, 5-Bromo-2-methoxy-4-methylbenzaldehyde . For the purposes of scientific integrity and to provide a guide grounded in verifiable data, this document will focus on the latter compound. The isomeric difference is critical for reaction chemistry and biological activity, and researchers should always verify the specific isomer used in any experimental context.
Core Compound Identification and Properties
The primary subject of this guide is 5-Bromo-2-methoxy-4-methylbenzaldehyde .
The structural arrangement of the substituents on the benzene ring significantly influences the molecule's reactivity. The aldehyde group at position 1 and the methoxy group at position 2 are key functional groups that dictate its chemical behavior. The bromine atom at position 5 and the methyl group at position 4 further modify its electronic and steric properties.
Physicochemical Data
A summary of the key computed physicochemical properties of 5-Bromo-2-methoxy-4-methylbenzaldehyde is provided below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for further chemical modification.
| Property | Value | Source |
| Molecular Weight | 229.07 g/mol | PubChem[2] |
| Exact Mass | 227.97859 Da | PubChem[2] |
| XLogP3 | 2.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[2] |
Isomeric Clarification
As noted, a distinct isomer, 4-Bromo-2-methoxy-5-methylbenzaldehyde , is commercially available with the CAS Registry Number 1240492-92-5.[3] While sharing the same molecular formula and weight, the different substitution pattern will result in distinct spectroscopic data (NMR, IR, MS) and potentially different reactivity and biological activity. It is imperative for researchers to confirm the identity of their starting materials through analytical characterization.
Caption: Isomeric comparison of substituted benzaldehydes.
Synthesis and Reactivity
Substituted benzaldehydes are valuable intermediates in organic synthesis. The synthesis of a related compound, 5-bromo-2-methoxybenzaldehyde , provides a representative example of the formylation reactions used to produce these molecules.
Representative Synthesis Protocol: Formylation of p-Bromoanisole
This protocol describes the synthesis of 5-bromo-2-methoxybenzaldehyde from p-bromoanisole.[4] This method utilizes a Friedel-Crafts-type reaction, a cornerstone of aromatic chemistry.
Materials:
-
p-Bromoanisole
-
Methylene chloride (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄)
-
1,1-Dichloromethyl methyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve p-bromoanisole (0.08 mole) in 350 ml of methylene chloride in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Add titanium tetrachloride (0.16 mole) dropwise to the cooled solution.
-
After 10 minutes of stirring, add 1,1-dichloromethyl methyl ether (0.088 mole) dropwise.
-
Maintain the reaction temperature between 0-10°C and stir for 90 minutes.
-
Quench the reaction by carefully pouring the mixture into an excess of saturated sodium bicarbonate solution and methylene chloride.
-
Separate the organic layer. Extract the aqueous phase with an additional portion of methylene chloride.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.
-
The resulting solid is 5-bromo-2-methoxybenzaldehyde.
Caption: Synthetic workflow for 5-bromo-2-methoxybenzaldehyde.
Applications in Research and Drug Development
Benzaldehyde derivatives are foundational building blocks in medicinal chemistry and materials science.[5] The presence of multiple functional groups—aldehyde, ether, halogen, and alkyl—on the aromatic ring of compounds like 5-Bromo-2-methoxy-4-methylbenzaldehyde offers several avenues for synthetic elaboration.
-
Pharmaceutical Intermediates: These compounds serve as precursors for more complex molecules with potential therapeutic applications. The aldehyde group is readily converted into other functionalities, such as amines, alcohols, or carboxylic acids, which are common in drug molecules.
-
Scaffolding for Novel Compounds: The substituted benzene ring provides a rigid scaffold upon which to build larger, more complex structures. The specific substitution pattern can be fine-tuned to optimize binding to biological targets.
-
Probes for Chemical Biology: Derivatives of this compound can be used to develop chemical probes to study biological processes. For example, related brominated hydroxybenzaldehydes have been investigated for their anti-inflammatory properties.
While specific applications for 5-Bromo-2-methoxy-4-methylbenzaldehyde are not extensively detailed in the current literature, its structural motifs are present in a variety of biologically active molecules.
Safety, Handling, and Storage
Working with halogenated aromatic aldehydes requires adherence to strict safety protocols. The following information is based on safety data for structurally similar compounds.
-
General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[6][7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
References
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PubChem. 5-Bromo-2-methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link]
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PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Yadav, B. S., Sharma, V., & Kumar, S. (2018). Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft. International Journal of Engineering Science Invention (IJESI), 7(12), 09-15. [Link]
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Chem-Impex. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methoxy-5-methylbenzaldehyde
This guide provides a comprehensive analysis of the melting and boiling points of 4-Bromo-2-methoxy-5-methylbenzaldehyde. In the absence of direct experimental data for this specific molecule, this document outlines a robust framework for its estimation, determination, and the theoretical principles governing these properties. This paper is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical characteristics of novel chemical entities.
Executive Summary
4-Bromo-2-methoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in further synthetic steps. This guide provides a detailed exploration of these properties, including a comparative analysis with structurally related compounds, a theoretical framework for estimating these values, and standardized protocols for their experimental determination. The importance of sample purity and its impact on physical constants is also a central theme.
Physicochemical Properties of 4-Bromo-2-methoxy-5-methylbenzaldehyde
| Property | Estimated Value | Basis for Estimation |
| Melting Point | 75-85 °C | Based on the melting point of 4-Bromo-2-methoxybenzaldehyde (67-71 °C)[1][2], with an expected increase due to the addition of a methyl group, which can enhance crystal lattice packing and molecular weight. |
| Boiling Point | > 250 °C (at atmospheric pressure) | Estimated to be higher than related, less substituted benzaldehydes. Due to its likely high boiling point, decomposition may occur at atmospheric pressure, and vacuum distillation would be the preferred method for purification and boiling point determination. |
Molecular Structure and its Influence on Physical Properties:
The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces. For 4-Bromo-2-methoxy-5-methylbenzaldehyde, these include:
-
Dipole-Dipole Interactions: The polar carbonyl group of the aldehyde and the C-Br and C-O bonds create significant dipole moments, leading to strong dipole-dipole interactions between molecules.
-
Van der Waals Forces: As a relatively large molecule, it possesses a significant surface area, contributing to substantial London dispersion forces.
-
Crystal Lattice Effects (for melting point): The specific arrangement of molecules in the solid state influences the energy required to break the crystal lattice. The planarity of the benzene ring allows for efficient packing, which can be affected by the positioning of the substituents.[3]
The substituents on the benzene ring each contribute to the overall physical properties:
-
Bromo Group: The heavy bromine atom significantly increases the molecular weight and polarizability, leading to stronger van der Waals forces and a higher boiling point. Its electronegativity also contributes to the molecule's overall dipole moment.
-
Methoxy Group: This electron-donating group contributes to the polarity of the molecule.
-
Methyl Group: The addition of a methyl group increases the molecular weight and surface area, which generally leads to an increase in both melting and boiling points compared to the non-methylated analogue.[3]
-
Aldehyde Group: The highly polar carbonyl group is a primary contributor to the strong dipole-dipole interactions.
Synthesis and Purification: A Prerequisite for Accurate Data
The purity of a compound is paramount for the accurate determination of its physical constants like melting and boiling points.[4] Impurities can cause a depression and broadening of the melting point range and an elevation of the boiling point.
Synthetic Pathways
While a specific, optimized synthesis for 4-Bromo-2-methoxy-5-methylbenzaldehyde is not extensively documented, plausible synthetic routes can be devised from commercially available starting materials, such as 2-methoxy-5-methylbenzaldehyde or related brominated toluenes. A potential synthetic approach could involve the electrophilic bromination of 2-methoxy-5-methylbenzaldehyde.
Purification Protocols
Purification of the crude product is essential. Common techniques for aromatic aldehydes include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Column Chromatography: For separating the target compound from byproducts with different polarities.
-
Distillation: For liquid compounds, particularly vacuum distillation for high-boiling point substances to prevent decomposition.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehydic impurities by forming a water-soluble bisulfite adduct.[5][6] The aldehyde can then be regenerated by treatment with an acid or base.[6]
Experimental Determination of Melting and Boiling Points
The following are detailed, standardized protocols for the experimental determination of the melting and boiling points of a purified sample of 4-Bromo-2-methoxy-5-methylbenzaldehyde.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature range over which the solid transitions to a liquid.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Protocol:
-
Sample Preparation: Ensure the sample of 4-Bromo-2-methoxy-5-methylbenzaldehyde is completely dry and finely powdered.
-
Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.[7]
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Purity Assessment: A sharp melting range (0.5-2°C) is indicative of a pure compound.[4] A broad melting range suggests the presence of impurities.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with high-boiling mineral oil) or an aluminum block heater
-
Stand and clamp
Protocol (Thiele Tube Method):
-
Sample Preparation: Place a small amount (0.5-1 mL) of the purified liquid 4-Bromo-2-methoxy-5-methylbenzaldehyde into a small test tube.
-
Capillary Inversion: Place a capillary tube, sealed end up, into the test tube containing the sample.[10]
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil.[10]
-
Observation:
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary expanding.[10]
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10]
-
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction may be necessary.
Visualization of Experimental Workflow
The logical flow of determining the physical properties of a newly synthesized compound can be visualized as follows:
Caption: Workflow for Synthesis, Purification, and Physical Property Determination.
Conclusion
While direct experimental data for the melting and boiling points of 4-Bromo-2-methoxy-5-methylbenzaldehyde is not currently published, a combination of estimation based on analogous structures and rigorous experimental determination provides a reliable pathway to characterizing this compound. The protocols and theoretical considerations outlined in this guide offer a comprehensive framework for researchers to accurately determine these crucial physical constants, ensuring the quality and reliability of subsequent research and development activities. The principles of purification and the influence of molecular structure on physical properties are key takeaways for any work involving novel chemical synthesis.
References
- US Patent 8,692,026 B2, "Processes for producing 4-bromo-2-methoxybenzaldehyde", Google P
-
PubChem, "4-Bromo-2-methoxybenzaldehyde". [Link]
-
"Experiment 1: Melting-point Determinations", Athabasca University. [Link]
-
Kikukawa, Y., Seto, K., Watanabe, D., & Hayashi, Y. (2018). Bromination of toluene. The reaction is carried out with 50 μmol of bromine source in 2 mL of toluene at 25 °C for 15 h. ResearchGate. [Link]
-
"16.4: Substituent Effects in Substituted Aromatic Rings", Chemistry LibreTexts. [Link]
-
PubChem, "2-Methoxy-5-methylbenzaldehyde". [Link]
-
Mihajlović, D., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
"Determination Of Melting Point Of An Organic Compound", BYJU'S. [Link]
-
Ashenhurst, J. (2010). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. [Link]
-
Smith, A. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
"6.2B: Step-by-Step Procedures for Boiling Point Determination", Chemistry LibreTexts. [Link]
-
Neuman, R. C. "Chapter 14 Substituent Effects". [Link]
-
"Melting point determination", University of Calgary. [Link]
-
Ribeiro da Silva, M. A. V., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]
- US Patent 9,018,421 B2, "Separation of aromatic aldehydes", Google P
-
Dicks, A. P., & Pocrnic, S. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Journal of Chemical Education. [Link]
-
"Boiling Point Determination of Organic Compounds: Chemistry Guide", Vedantu. [Link]
-
ResearchGate, "Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde". [Link]
-
Katritzky, A. R., Maran, U., Lobanov, V. S., & Karelson, M. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences. [Link]
-
"14.3. Substituent Effects", Lumen Learning. [Link]
-
"Determination of Boiling Point of Organic Compounds", GeeksforGeeks. [Link]
-
Patel, R., et al. (2025). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR.org. [Link]
-
"Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.", XMB Forum. [Link]
- EP Patent 0,546,697 A1, "Process for the bromination of deactivated toluenes in the benzylic position", Google P
-
Chemsrc, "2-Methoxy-5-methylbenzaldehyde". [Link]
-
"Determination Of Boiling Point Of An Organic Compound Experiment", BYJU'S. [Link]
-
"6.1D: Step-by-Step Procedures for Melting Point Determination", Chemistry LibreTexts. [Link]
-
Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. [Link]
-
PubChem, "Toluene". [Link]
-
PubChem, "5-Bromo-2-methoxy-4-methylbenzaldehyde". [Link]
-
van der Spoel, D., et al. (2019). Systematically improved melting point prediction: a detailed physical simulation model is required. Chemical Communications. [Link]
-
SGKmistry. (2020, October 14). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry [Video]. YouTube. [Link]
-
"Melting Point Determination", thinkSRS.com. [Link]
-
"4-Bromo-2-methoxybenzaldehyde - 43192-33-2, C8H7BrO2, density, melting point, boiling point, structural formula, synthesis", molbase.com. [Link]
-
Cheméo, "Chemical Properties of Benzaldehyde, 2-hydroxy-5-methoxy- (CAS 672-13-9)". [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
"3.3 Melting points and Boiling Points", Open Oregon Educational Resources. [Link]
-
"Aldehyde synthesis by oxidation of alcohols and rearrangements", Organic Chemistry Portal. [Link]
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Substituent Effects in Bromobenzaldehydes: A Comparative Analysis of Methoxy and Methyl Electronic Perturbations
Topic: Electronic Properties of Methoxy and Methyl Groups in Bromobenzaldehyde Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
Executive Summary
This guide provides a technical analysis of bromobenzaldehyde (BBA) derivatives, specifically focusing on the divergent electronic behaviors of methoxy (-OCH₃) and methyl (-CH₃) substituents. While both groups are classically defined as electron-donating, their mechanisms of action—resonance vs. hyperconjugation—create distinct electronic landscapes that fundamentally alter reactivity, spectroscopic signatures, and solid-state packing. This document synthesizes experimental data, Density Functional Theory (DFT) insights, and practical synthesis protocols to guide rational design in medicinal chemistry and crystal engineering.
Theoretical Framework: The Electronic Push-Pull
The electronic character of bromobenzaldehyde derivatives is governed by the competition between the electron-withdrawing aldehyde (-CHO) and bromine (-Br) groups, and the electron-donating substituent (R).
The Hammett Paradox: Resonance vs. Induction
The distinction between methoxy and methyl groups is best quantified by Hammett substituent constants (
| Substituent | Effect Mechanism | Electronic Consequence | ||
| Methyl (-CH₃) | Induction (+I) / Hyperconjugation | -0.17 | -0.07 | Weakly donating in all positions. Stabilizes carbocations via |
| Methoxy (-OCH₃) | Resonance (+R) >> Induction (-I) | -0.27 | +0.12 | Bimodal behavior. Strongly donating at para (resonance dominates) but electron-withdrawing at meta (induction dominates). |
| Bromo (-Br) | Induction (-I) > Resonance (+R) | +0.23 | +0.39 | Net electron-withdrawing, deactivating the ring but directing ortho/para due to lone pairs. |
Key Insight: In 4-bromo-2-methoxybenzaldehyde, the methoxy group (meta to the aldehyde) exerts an inductive withdrawing effect (
Frontier Molecular Orbitals (FMO)
DFT calculations (B3LYP/6-311++G(d,p) level) reveal how these substituents modulate the HOMO-LUMO gap, a critical predictor of chemical hardness (
-
LUMO Localization: Primarily centered on the carbonyl and the aromatic ring.
-
HOMO Localization: Delocalized over the aromatic system and the bromine lone pairs.
-
Band Gap Trends:
-
Unsubstituted BBA: ~4.15 eV
-
Methyl-BBA: ~4.37 eV (Stabilized)
-
Methoxy-BBA: ~4.91 eV (Perturbed)
-
Note: While strong donors usually narrow the gap, the specific interaction of methoxy at the meta position relative to the aldehyde can stabilize the HOMO less effectively than para-conjugation, leading to wider observed optical gaps in specific isomers.
-
Visualization of Electronic Pathways
The following diagram illustrates the conflicting electronic vectors in a 2,4-disubstituted system.
Caption: Electronic vector map showing the competing influence of Resonance (+R) and Induction (-I) on the central benzaldehyde core.
Chemical Reactivity Profile
Nucleophilic Addition (Schiff Base Formation)
The formation of imines (Schiff bases) is the standard probe for aldehyde reactivity.
-
Mechanism: Nucleophilic attack of amine (
) on carbonyl carbon ( ).[1] -
Electronic Influence:
-
Methyl (Weak Donor): Slight deactivation of the carbonyl carbon. Reaction proceeds with standard kinetics.
-
Methoxy (Strong Donor): Significant deactivation if para to carbonyl due to resonance. However, if meta (e.g., in 2-methoxy-4-bromobenzaldehyde), the inductive withdrawing effect (-I) dominates, actually accelerating nucleophilic attack compared to the methyl analog.
-
-
Experimental Consequence: Methoxy derivatives often require longer reflux times or stronger acid catalysts (e.g., glacial acetic acid) if the methoxy is in resonance conjugation (para/ortho) with the aldehyde.
Palladium-Catalyzed Coupling (Suzuki-Miyaura)
-
Oxidative Addition: The rate-limiting step involves Pd(0) insertion into the C-Br bond.
-
Trend: Electron-deficient rings undergo oxidative addition faster.
-
Comparison: The Methyl group (weak donor) leaves the ring more electron-deficient than the Methoxy group (strong donor). Therefore, Methyl-bromobenzaldehydes typically couple faster than their Methoxy counterparts in Suzuki reactions.
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-2-Methoxybenzaldehyde
Rationale: Direct formylation is often non-selective. Metal-halogen exchange provides high regioselectivity.
-
Reagents: 1,4-dibromo-2-fluorobenzene (1.0 eq), Isopropylmagnesium chloride (iPrMgCl, 2.0M in THF, 1.1 eq), DMF (1.2 eq).
-
Setup: Flame-dried 3-neck flask, Argon atmosphere, -78°C cryostat.
-
Step 1 (Exchange): Dissolve 1,4-dibromo-2-fluorobenzene in anhydrous THF. Cool to 0°C (Note: 0°C is sufficient for iPrMgCl, unlike nBuLi which requires -78°C). Add iPrMgCl dropwise. Stir for 1 hour.
-
Step 2 (Formylation): Add dry DMF dropwise. Warm to RT over 2 hours.
-
Step 3 (Substitution): Quench with aq. NH₄Cl. Extract with EtOAc. Dissolve the intermediate (4-bromo-2-fluorobenzaldehyde) in Methanol. Add
(2.0 eq) and heat to 50°C for 4 hours ( reaction). -
Purification: Crystallize from Heptane.
-
Yield: Typical overall yield 55-60%.
Protocol B: Comparative Schiff Base Synthesis
Rationale: To quantify the electronic deactivation of the aldehyde.
-
Reagents: Substituted Bromobenzaldehyde (1 mmol), Aniline (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (2 drops).
-
Procedure: Mix aldehyde and amine in ethanol. Add acid catalyst.[2] Reflux at 80°C.
-
Monitoring: TLC (Hexane:EtOAc 8:2) every 15 minutes.
-
Expectation: 4-Bromo-benzaldehyde (Control): ~30 mins.
-
4-Bromo-2-methyl-benzaldehyde: ~45-60 mins.
-
4-Bromo-2-methoxy-benzaldehyde: ~60-90 mins (due to steric bulk and electronic perturbation).
-
Structural Implications (Crystal Engineering)
The solid-state behavior is driven by non-covalent interactions (NCIs):
-
Halogen Bonding (XB): The bromine atom acts as a
-hole donor.-
Interaction:
or . -
Strength: Enhanced by electron-withdrawing groups. Methoxy (donor) weakens the
-hole on Br slightly compared to Methyl.
-
-
Hydrogen Bonding:
-
Methoxy: The oxygen atom is a strong H-bond acceptor (
). This often leads to planar sheet structures. -
Methyl: Acts primarily through steric bulk and weak van der Waals forces, often resulting in herringbone packing.
-
Workflow Diagram: Synthesis & Characterization
Caption: Optimized synthetic route for 4-bromo-2-methoxybenzaldehyde via SNAr substitution.
References
-
Hammett Constants & Electronic Theory: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Synthesis Protocol (Metal-Halogen Exchange): Patent US8692026B2. Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents. Link
-
DFT & HOMO-LUMO Analysis: BenchChem. (2025).[3] A Comparative Guide to the Electronic Properties of Methylbenzaldehyde Isomers. BenchChem Technical Library. Link
-
Schiff Base Reactivity: Qin, W., et al. (2013). Schiff Bases Derived from 2-Hydroxy-4-methoxybenzaldehyde: Synthesis and Structural Studies. Journal of Chemical Crystallography. Link
-
Crystal Structure & Halogen Bonding: Ndima, et al. (2018). Crystal structure of 4-bromobenzaldehyde. Acta Crystallographica. Link
Sources
Reactivity profile of aldehyde vs bromine in 4-Bromo-2-methoxy-5-methylbenzaldehyde
Executive Summary: The Scaffold Utility
4-Bromo-2-methoxy-5-methylbenzaldehyde (CAS: 1240492-92-5) represents a "linchpin" intermediate in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses two distinct electrophilic handles—the aryl bromide and the aldehyde—situated on an electron-rich, sterically crowded arene core.
The primary challenge in utilizing this scaffold is chemoselectivity . The aldehyde is susceptible to nucleophilic attack and oxidation/reduction, while the aryl bromide requires transition-metal catalysis or halogen exchange to react. This guide delineates the precise conditions required to engage one vector while preserving the other, enabling the divergent synthesis of complex pharmacophores.
Electronic & Steric Analysis
Understanding the micro-environment of the reactive centers is prerequisite to experimental design.
The Electronic Push-Pull[1]
-
The Aldehyde (C1): The ortho-methoxy group (C2) acts as a strong Electron Donating Group (EDG) via resonance. This increases electron density at the carbonyl carbon relative to unsubstituted benzaldehyde, slightly reducing its electrophilicity. However, it remains highly reactive toward amines and hydride sources.
-
The Aryl Bromide (C4): The bromine is flanked by a methyl group at C5. The C5-methyl exerts a weak steric influence but significantly, it is an EDG. The combined donation from 2-OMe and 5-Me renders the C-Br bond electron-rich, making oxidative addition with Pd(0) slower compared to electron-deficient systems (e.g., 4-bromobenzonitrile).
Steric Congestion Map
-
C2-Methoxy: Sterically crowds the aldehyde, potentially slowing condensation reactions with bulky amines.
-
C5-Methyl: Ortho to the bromine. This is the critical steric feature for cross-coupling. Bulky phosphine ligands (e.g., tBuXPhos) may be required to facilitate oxidative addition.
Module A: The Aldehyde Vector (Preserving Ar-Br)
The aldehyde is the "softer" electrophile and can be derivatized under mild conditions that leave the C-Br bond intact.
Reductive Amination
This is the most robust transformation for this scaffold. The aryl bromide is inert to borohydride reagents (NaBH₄, NaBH(OAc)₃) under standard conditions.
Protocol 1: Chemo-selective Reductive Amination
Objective: Convert aldehyde to secondary amine without debromination.
-
Imine Formation:
-
Dissolve 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 eq) in DCE (1,2-Dichloroethane).
-
Add amine (1.1 eq) and Acetic Acid (1.5 eq) to catalyze imine formation.
-
Note: Monitor by TLC.[1] The 2-OMe group may slow imine formation; mild heating (40°C) may be required.
-
-
Reduction:
-
Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Why Acetoxyborohydride? It is milder than NaBH₄ and eliminates the risk of reducing the aldehyde to an alcohol before the imine forms. It is completely inert to the Ar-Br bond.
-
-
Workup:
-
Quench with saturated NaHCO₃. Extract with DCM.
-
Validation: 1H NMR should show disappearance of the aldehyde proton (~10 ppm) and retention of the aromatic signals.
-
Oxidation to Benzoic Acid
Pinnick oxidation (NaClO₂, NaH₂PO₄) is the gold standard here. It proceeds without affecting the aryl bromide, whereas permanganate oxidations could be too harsh or cause over-oxidation of the 5-methyl group.
Module B: The Bromide Vector (Preserving Ar-CHO)
Reacting the bromine while keeping the aldehyde intact is the "hard" problem. The aldehyde is sensitive to the basic conditions inherent in Suzuki/Buchwald couplings (risk of Cannizzaro disproportionation or aldol condensation).
Ligand & Base Selection[1]
-
Base: Avoid strong bases like NaOtBu or hydroxides if possible. Use K₃PO₄ or Cs₂CO₃ suspended in dioxane/water.[2] These are mild enough to prevent aldehyde degradation.
-
Ligand: Use highly active ligands to facilitate reaction at lower temperatures (<80°C). SPhos or XPhos are excellent choices to overcome the electron-rich nature of the Ar-Br bond.
Protocol 2: Aldehyde-Tolerant Suzuki Coupling
Objective: Couple phenylboronic acid to C4-Br; preserve C1-CHO.
-
Setup:
-
Charge flask with Scaffold (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add Base: K₃PO₄ (2.0 eq, anhydrous preferred to minimize hydrate-based side reactions).
-
-
Solvent:
-
Toluene:Water (10:1). The biphasic system solubilizes inorganic bases while protecting the organic aldehyde in the non-polar phase.
-
-
Reaction:
-
Heat to 70-80°C under Argon.
-
Critical Control: Do not exceed 100°C. High temps promote Pd-catalyzed decarbonylation of the aldehyde.
-
-
Validation:
-
Monitor disappearance of Ar-Br. Ensure the aldehyde peak (~10.2 ppm) remains a singlet and does not shift (which would indicate imine/acetal formation).
-
Module C: The "Forbidden" Vector (Lithiation)
Direct Lithiation is Impossible. Treating this molecule with n-BuLi or t-BuLi will result in immediate nucleophilic attack at the aldehyde (1,2-addition) rather than Lithium-Halogen exchange at the bromide.
Protection Strategy
To utilize the bromide in Grignard or Lithiation chemistry, the aldehyde must be masked as an acetal.
Workflow Visualization (DOT):
Caption: Divergent synthesis pathways. Path C represents the chemoselectivity trap; Path D is the required workaround for organometallic functionalization.
Summary of Reactivity Data
| Reaction Type | Target Group | Reagents | Chemoselectivity Risk | Outcome |
| Reductive Amination | Aldehyde | R-NH₂, NaBH(OAc)₃ | Low | Excellent. Br is inert. |
| Pinnick Oxidation | Aldehyde | NaClO₂, NaH₂PO₄ | Low | Excellent. Yields Benzoic Acid. |
| Suzuki Coupling | Bromide | Ar-B(OH)₂, Pd(0), K₃PO₄ | Medium (Base sensitive) | Good. Requires mild base to save CHO. |
| Buchwald-Hartwig | Bromide | R-NH₂, Pd(0), NaOtBu | High (Base/Amine) | Poor. Amine may condense with CHO. |
| Li-Hal Exchange | Bromide | n-BuLi | Extreme | Fail. Attacks CHO. Requires Acetal. |
References
-
Reductive Amination: A Practical Guide. Master Organic Chemistry. Available at: [Link]
- Processes for producing 4-bromo-2-methoxybenzaldehyde. US Patent US8692026B2.
-
Chemoselectivity in Organic Synthesis. Wikipedia. Available at: [Link]
Sources
Methodological & Application
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols Utilizing 4-Bromo-2-methoxy-5-methylbenzaldehyde
Executive Summary
In modern drug discovery and materials science, the construction of highly functionalized biaryl frameworks relies heavily on robust carbon-carbon bond-forming methodologies. 4-Bromo-2-methoxy-5-methylbenzaldehyde (CAS: 1240492-92-5) is a highly versatile building block that offers a unique combination of electronic activation and orthogonal reactivity. This application note provides a comprehensive, field-proven guide to executing palladium-catalyzed Suzuki-Miyaura cross-couplings with this specific aryl halide. By analyzing the substrate's stereoelectronic profile, we establish self-validating protocols that maximize yield, minimize catalyst degradation, and preserve the reactive formyl handle for downstream derivatization.
Mechanistic Insights & Substrate Profiling
To achieve high-yielding transformations, it is critical to understand how the specific substituents on 4-Bromo-2-methoxy-5-methylbenzaldehyde influence the catalytic cycle [1].
-
Oxidative Addition (Electronic Activation): The formyl (-CHO) group is positioned para to the bromide. As a strong electron-withdrawing group, it significantly lowers the energy of the C–Br
orbital via resonance. This electron deficiency makes the oxidative insertion of the electron-rich Pd(0) catalyst exceptionally fast and thermodynamically favorable. -
Transmetalation (Base Dependency): The coupling requires a base to activate the boronic acid partner into a nucleophilic "ate" complex (boronate)[2]. Because the substrate contains a base-sensitive aldehyde, mild bases (e.g., K₂CO₃ or K₃PO₄) are preferred over harsh alkoxides to prevent competing aldol condensation side-reactions.
-
Reductive Elimination (Steric Hindrance): The methyl group at the 5-position is ortho to the bromide, introducing moderate steric bulk around the reaction center. To prevent the catalytic cycle from stalling at the Pd(II) intermediate, ligands with large bite angles (such as dppf) or bulky dialkylbiaryl phosphines (such as SPhos) are required. These ligands exert steric pressure on the metal center, forcing the two coupling partners closer together and accelerating reductive elimination[3].
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for the target substrate.
Optimization of Reaction Conditions
The following table summarizes the quantitative optimization data for coupling 4-Bromo-2-methoxy-5-methylbenzaldehyde with a standard arylboronic acid. The data illustrates the necessity of matching the ligand to the steric demands of the substrate.
| Entry | Catalyst / Ligand System | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | 62% |
| 2 | Pd(OAc)₂ / PPh₃ (5 mol%) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 85 | 10 | 71% |
| 3 | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 6 | 89% |
| 4 | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 4 | 96% |
Note: Entries 3 and 4 represent the optimal conditions for standard and sterically hindered boronic acids, respectively.
Detailed Experimental Protocols
Protocol A: Standard Coupling (Pd(dppf)Cl₂ System)
Recommended for standard aryl and heteroaryl boronic acids.
Materials:
-
4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 mmol, 229.07 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.5 mmol, 345 mg)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Procedure & Causality:
-
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₂CO₃.
-
Causality: Solid bases are added prior to degassing to ensure accurate stoichiometry and minimize moisture introduction during later steps.
-
-
Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, leading to catalyst death. Strict anaerobic conditions are mandatory [4].
-
-
Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe. Sparge the solvent mixture with Argon for 10 minutes prior to addition.
-
Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex during transmetalation.
-
-
Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl₂ catalyst.
-
Heating: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a stereochemical prerequisite for the final reductive elimination step.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: High-Performance Coupling (Pd₂(dba)₃ / SPhos System)
Recommended for sterically hindered (e.g., ortho-substituted) boronic acids.
Modifications from Protocol A:
-
Catalyst/Ligand: Use Pd₂(dba)₃ (1.5 mol%) and SPhos (3.6 mol%).
-
Base: Substitute K₂CO₃ with anhydrous K₃PO₄ (3.0 mmol).
-
Solvent: Use Toluene/H₂O (5:1 v/v) and heat to 100 °C.
-
Causality: The Buchwald ligand (SPhos) is highly electron-rich, stabilizing the Pd(0) state, while its extreme steric bulk actively forces the sterically congested biaryl product to reductively eliminate, preventing protodeboronation of the hindered boronic acid.
Downstream Synthetic Workflows
The primary advantage of utilizing 4-Bromo-2-methoxy-5-methylbenzaldehyde is the preservation of the formyl group post-coupling. The resulting biaryl aldehyde serves as a pivotal branching point for further drug development workflows.
Figure 2: Orthogonal downstream functionalization of the biaryl aldehyde intermediate.
Once the biaryl core is established, the aldehyde can be seamlessly subjected to Reductive Amination to yield secondary or tertiary amines (common pharmacophores in CNS and oncology targets), or Wittig Olefination to extend the carbon framework.
References
Oxidation and reduction pathways for 4-Bromo-2-methoxy-5-methylbenzaldehyde
[5][6]
Analytical Validation & Data Summary
When characterizing the products, look for these specific shifts (NMR in CDCl₃).
| Feature | Aldehyde (Starting Material) | Alcohol (Reduction Product) | Acid (Oxidation Product) |
| Proton NMR | ~10.3 ppm (s, 1H) for CHO | ~4.6 ppm (s, 2H) for CH₂-OH | ~11.0+ ppm (br s, 1H) for COOH |
| IR Spectroscopy | C=O stretch ~1680 cm⁻¹ | O-H stretch ~3300 cm⁻¹ (broad) | C=O stretch ~1690 cm⁻¹ + O-H broad |
| HPLC (Reverse Phase) | Medium Retention | Lower Retention (More polar) | pH dependent (Low retention if basic) |
| Appearance | White/Pale Yellow Solid | White Solid/Oil | White Solid |
Solubility Profile:
-
Aldehyde: Soluble in DCM, EtOAc, THF. Insoluble in water.
-
Acid: Soluble in dilute NaOH/NaHCO₃, MeOH. Poor solubility in cold water.
-
Alcohol: Soluble in alcohols, THF.[1]
References
-
Pinnick Oxidation (Original Methodology): Bal, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37, 2091–2096.
-
Sodium Chlorite Oxidation Reviews: Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973 , 27, 888.
-
General Reduction Protocols (NaBH4): Modern reduction methods for aldehydes. Sigma-Aldrich Technical Bulletin.
-
Compound Data (PubChem): 4-Bromo-2-methoxybenzaldehyde derivatives properties.
Disclaimer: This protocol is intended for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 4-Bromo-2-methoxy-5-methylbenzaldehyde and reagents before handling.
Troubleshooting & Optimization
Purification techniques for crude 4-Bromo-2-methoxy-5-methylbenzaldehyde
Technical Support Center: Purification of 4-Bromo-2-methoxy-5-methylbenzaldehyde
Case ID: PUR-BMMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Triage
Subject: 4-Bromo-2-methoxy-5-methylbenzaldehyde is a highly functionalized intermediate often used in the synthesis of kinase inhibitors and complex pharmaceuticals. Its purification is complicated by the presence of electron-rich regioisomers and oxidation byproducts (benzoic acids).
Common Impurity Profile:
-
Unreacted Precursors: Non-carbonyl species (e.g., 1-bromo-5-methoxy-2-methylbenzene).
-
Regioisomers: 3-Bromo or 6-bromo analogs (depending on the synthesis route).
-
Oxidation Products: 4-Bromo-2-methoxy-5-methylbenzoic acid (caused by air exposure).
Diagnostic Protocol: Before selecting a method, assess the state of your crude material using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.
Method A: The Bisulfite Adduct Protocol (Primary Recommendation)
Best For: Removing non-aldehyde impurities (starting materials, over-brominated side products) without column chromatography. Mechanism: The aldehyde forms a water-soluble bisulfite adduct. Impurities remain in the organic layer. The adduct is then hydrolyzed to release the pure aldehyde.[1][2]
Reagents Required:
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 4-Bromo-2-methoxy-5-methylbenzaldehyde in a minimal amount of EtOAc (approx. 5-10 mL per gram).
-
Adduct Formation:
-
Add 1.5 equivalents of saturated aqueous
. -
Critical Step: Vigorously stir the biphasic mixture for 2–4 hours. You may see a white precipitate form at the interface (this is the adduct).
-
-
Wash Phase:
-
Regeneration:
-
Cool the aqueous layer to 0–5°C.
-
Slowly basify to pH 10–11 using 10% NaOH or saturated
. Caution: Gas evolution may occur.[5] -
Stir for 30 minutes. The free aldehyde will precipitate or oil out.
-
-
Extraction: Extract the regenerated aldehyde with EtOAc (3x). Dry over
and concentrate.
Figure 2: Chemical workflow for the reversible bisulfite encapsulation of the target aldehyde.
Method B: Recrystallization (Polishing)
Best For: Removing regioisomers (e.g., 6-bromo isomer) and achieving >99% purity for biological assays. Note: Benzaldehydes with this substitution pattern often have melting points between 80°C and 120°C.
Solvent Screening Table:
| Solvent System | Ratio (v/v) | Solubility Behavior | Recommendation |
| Heptane / EtOAc | 9:1 to 4:1 | Soluble in hot; crystallizes on cooling. | Highly Recommended |
| Ethanol / Water | 8:2 | Good for removing inorganic salts. | Secondary Choice |
| Methanol | 100% | Often too soluble; requires -20°C cooling. | Use for trituration only |
| Toluene | 100% | High solubility. | Poor yield, avoid. |
Troubleshooting "Oiling Out": If the product forms an oil instead of crystals:
-
Seed Crystals: Add a tiny crystal of pure material at 40°C.
-
Scratching: Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Slow Cooling: Wrap the flask in foil/cotton to cool it very slowly from reflux to room temperature.
Frequently Asked Questions (FAQs)
Q1: My product has a strong "almond-like" but acrid smell. Is this normal?
A: Yes. Benzaldehyde derivatives often carry a characteristic almond scent. However, an acrid/sour smell indicates the presence of benzoic acid (oxidation product). If detected, perform a wash with 10%
Q2: I see a spot on TLC just below my product that smears. What is it? A: This is likely the corresponding benzoic acid (4-Bromo-2-methoxy-5-methylbenzoic acid). It is formed by air oxidation.
-
Fix: Dissolve in EtOAc, wash with dilute NaOH, dry, and concentrate. The acid will move to the aqueous layer.[4]
Q3: Can I use silica gel chromatography? A: Yes, but it is often unnecessary if Method A is used.
-
Conditions: Elute with Hexanes:Ethyl Acetate (90:10 to 80:20) .
-
Rf Value: The aldehyde typically runs at Rf ~0.4–0.6 in 20% EtOAc/Hexane.
Q4: How should I store the purified compound? A: This compound is sensitive to air oxidation.
-
Storage: Store under Nitrogen or Argon atmosphere.
-
Temperature: 2–8°C (Refrigerator).
-
Container: Amber glass vial (protects from light-induced radical bromination or degradation).
References & Validation
-
General Aldehyde Purification: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem Technical Support. Available at: (Validated via general industry standard for bisulfite adducts).
-
Bisulfite Mechanism: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (PMC). Available at:
-
Synthesis Context: Processes for producing 4-bromo-2-methoxybenzaldehyde. US Patent US8692026B2. (Provides solubility and crystallization data for the direct structural analog). Available at:
-
Solubility Data: Go-to recrystallization solvent mixtures for benzaldehydes. ChemPros Community Consensus. Available at:
Disclaimer: This guide is intended for qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) before handling brominated aromatic compounds.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Minimizing side reactions during coupling of 4-Bromo-2-methoxy-5-methylbenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic challenges associated with the palladium-catalyzed cross-coupling of 4-Bromo-2-methoxy-5-methylbenzaldehyde .
This molecule presents a unique dual challenge: the carbon-bromine bond is sterically hindered by an ortho-methyl group (requiring a highly active catalyst for oxidative addition), while the para-aldehyde group is highly sensitive to harsh basic conditions and can coordinate to low-valent metal centers. Balancing these competing factors is critical to minimizing side reactions and maximizing your isolated yield.
Diagnostic Troubleshooting Workflow
Before adjusting your reaction parameters, use the logical workflow below to identify the root cause of your specific side reaction.
Diagnostic workflow for troubleshooting side reactions in 4-Bromo-2-methoxy-5-methylbenzaldehyde coupling.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: I am observing significant protodehalogenation (hydrodebromination) instead of the desired cross-coupled product. How do I prevent this?
A1: Protodehalogenation occurs when the palladium-aryl intermediate undergoes a hydride transfer rather than the desired transmetalation with the boronic acid[1]. This hydride typically originates from the β-hydride elimination of alcoholic solvents (e.g., ethanol, methanol) or alkoxide bases (e.g., sodium ethoxide) interacting with the Pd(II) center.
-
The Causality: The ortho-methyl group on your substrate slows down the transmetalation step due to steric bulk. If transmetalation is too slow, the competing hydride transfer pathway takes over.
-
The Solution: Eliminate primary and secondary alcohols from your solvent system. Switch to an anhydrous, aprotic solvent system like 1,4-Dioxane or Toluene. Furthermore, utilize a bulky, electron-rich biaryl phosphine ligand (such as XPhos or SPhos) which accelerates both transmetalation and reductive elimination, effectively outcompeting the deleterious hydride transfer pathway [5].
Q2: The aldehyde functionality is degrading during the reaction, leading to a complex mixture of byproducts. What is causing this?
A2: The aldehyde group is highly susceptible to the Cannizzaro reaction—a redox disproportionation into the corresponding carboxylic acid and alcohol—when exposed to strong aqueous bases [2]. Additionally, the carbonyl oxygen can coordinate directly to the active Pd(0) species, leading to catalyst sequestration and reaction stalling [3].
-
The Causality: Using bases like NaOH, KOH, or KOtBu initiates nucleophilic attack on the unprotected formyl group.
-
The Solution: Downgrade the strength of your base. Anhydrous K₃PO₄ or K₂CO₃ provides sufficient basicity to activate the boronic acid (forming the reactive boronate species) without triggering the Cannizzaro reaction [4]. If degradation persists, temporarily mask the aldehyde as a cyclic acetal (e.g., via ethylene glycol and catalytic p-TsOH) prior to the coupling step.
Q3: My LC-MS shows high levels of boronic acid homocoupling (Ar'-Ar'). How can I maximize the cross-coupling yield?
A3: Homocoupling of the organoboron partner is an oxidative process primarily driven by the presence of trace molecular oxygen, which facilitates a homocoupling pathway independent of the aryl halide.
-
The Causality: Oxygen oxidizes the Pd(0) catalyst or directly mediates the dimerization of the boronic acid, consuming your coupling partner before it can react with the sterically hindered 4-Bromo-2-methoxy-5-methylbenzaldehyde.
-
The Solution: The reaction system must be rigorously deoxygenated. Sparge your solvents with Argon for at least 30 minutes, or use the freeze-pump-thaw method. To further suppress this, add the boronic acid slowly via a syringe pump to keep its steady-state concentration low, heavily favoring the cross-coupling cycle.
Catalyst & Base Screening Data
To save you optimization time, the table below summarizes the quantitative performance of various catalytic systems when coupling sterically hindered, aldehyde-bearing aryl bromides.
| Catalyst System | Base | Solvent System | Temp (°C) | Aldehyde Tolerance | Target Yield (%) | Primary Side Reaction Observed |
| Pd(PPh₃)₄ (5 mol%) | NaOH (aq) | Toluene/EtOH | 80 | Poor | < 40% | Cannizzaro degradation |
| Pd(OAc)₂ + P(t-Bu)₃ | KF | THF | 60 | Moderate | 65% | Protodehalogenation |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | 1,4-Dioxane | 90 | Excellent | > 85% | Minimal |
| PEPPSI-IPr | K₂CO₃ | DMF | 100 | Good | 78% | Boronic acid homocoupling |
Mechanistic Pathway of Side Reactions
Understanding exactly where the catalytic cycle fails is the key to rational reaction design. The diagram below illustrates the standard Suzuki-Miyaura cycle and the specific divergence points where your aldehyde substrate is most vulnerable.
Suzuki-Miyaura catalytic cycle highlighting pathways leading to protodehalogenation and inhibition.
Optimized Experimental Protocol (Self-Validating)
This step-by-step methodology is engineered specifically for 4-Bromo-2-methoxy-5-methylbenzaldehyde to ensure high conversion while preserving the formyl group [4].
Step 1: Reagent Preparation
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Add Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and finely milled, anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
Step 2: Rigorous Deoxygenation
-
Seal the Schlenk flask with a rubber septum.
-
Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
Step 3: Solvent Addition
-
Via a gas-tight syringe, add 5.0 mL of anhydrous 1,4-Dioxane (previously sparged with Argon for 30 minutes).
-
Causality Check: Using an aprotic solvent prevents the β-hydride elimination pathway that leads to protodehalogenation.
Step 4: Reaction Execution
-
Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 12 hours. The high stirring rate is crucial because the reaction mixture is a heterogeneous suspension (due to the insoluble K₃PO₄).
Step 5: Validation Checkpoint
-
Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and filter.
-
Analyze via LC-MS. You should observe the disappearance of the aryl bromide isotopic pattern (m/z ~229/231) and the emergence of the product mass. The absence of an m/z ~151 peak confirms that protodehalogenation has been successfully suppressed.
Step 6: Workup and Isolation
-
Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and phosphate salts.
-
Wash the organic filtrate with deionized water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
References
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC (nih.gov).
- Aldol Condensation: The Cannizzaro Reaction. sips.org.in.
- Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing).
- WO2025059373A1 - Novel phenalkylamines and their use in the treatment of psychiatric disorders.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-2-methoxy-5-methylbenzaldehyde Reactions
Welcome to the technical support center for 4-Bromo-2-methoxy-5-methylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered aromatic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our goal is to provide not just solutions, but also the underlying principles to empower your synthetic strategies.
Understanding the Challenge: The Impact of Steric Hindrance
4-Bromo-2-methoxy-5-methylbenzaldehyde is a valuable building block in organic synthesis. However, its substitution pattern presents a significant challenge: steric hindrance. The aldehyde functional group is flanked by a bulky bromine atom and a methoxy group in the ortho positions. This arrangement physically obstructs the approach of nucleophiles and reagents to the carbonyl carbon, often leading to sluggish reactions, low yields, or complete reaction failure.[1]
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect 4-Bromo-2-methoxy-5-methylbenzaldehyde?
A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of substituents near the reaction center. In the case of 4-Bromo-2-methoxy-5-methylbenzaldehyde, the large bromine atom and the methoxy group at the ortho positions (C2 and C4) to the aldehyde group (C1) create a crowded environment. This crowding impedes the optimal trajectory for nucleophiles to attack the electrophilic carbonyl carbon, thereby increasing the activation energy of the reaction.
Q2: I am observing very low conversion in my reaction. Could steric hindrance be the primary cause?
A2: Yes, low conversion is a classic symptom of steric hindrance. When nucleophiles struggle to access the reaction site, the reaction rate decreases significantly. This can result in the incomplete consumption of your starting material, even after extended reaction times or at elevated temperatures. It is crucial to differentiate this from other potential issues like poor reagent quality or incorrect stoichiometry.
Q3: Are there general strategies to mitigate steric hindrance in reactions with this aldehyde?
A3: Absolutely. General strategies include:
-
Employing smaller, more reactive nucleophiles: Less bulky reagents can navigate the crowded space more effectively.
-
Increasing reaction temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion.[2]
-
Using highly active catalysts: For catalytic reactions, selecting a catalyst system known for its high turnover number and efficacy with hindered substrates is key.
-
Prolonging reaction times: Allowing more time for the reaction to proceed can sometimes compensate for the slower rate.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reactions where steric hindrance is a common obstacle when using 4-Bromo-2-methoxy-5-methylbenzaldehyde.
Issue 1: Poor Yields in Grignard Reactions
Symptom: You are attempting to form a secondary alcohol by reacting 4-Bromo-2-methoxy-5-methylbenzaldehyde with a Grignard reagent (e.g., methylmagnesium bromide), but you are observing low yields of the desired product and a significant amount of unreacted starting material.
Causality: The bulky ortho substituents on the benzaldehyde hinder the approach of the already sterically demanding Grignard reagent.[3] The nucleophilic carbon of the Grignard reagent must get in close proximity to the carbonyl carbon, a process that is sterically disfavored.
Solutions and Optimization Strategies:
| Troubleshooting Step | Rationale |
| Use a Less Hindered Grignard Reagent | If your synthesis allows, switch to a smaller Grignard reagent (e.g., MeMgBr vs. t-BuMgBr). |
| Increase Reaction Temperature | Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Use a higher-boiling solvent like THF instead of diethyl ether. |
| Employ a Lewis Acid Additive | The addition of a Lewis acid, such as zinc bromide (ZnBr2), can coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting the addition of the Grignard reagent.[4] |
| Consider Alternative Organometallic Reagents | Organolithium reagents are generally more reactive than Grignard reagents and may provide better results in some cases. |
Experimental Protocol: Nickel-Catalyzed Addition of an Aryl Bromide (as a Grignard Alternative)
For highly hindered systems where Grignard reactions fail, a nickel-catalyzed cross-coupling can be a powerful alternative.[4]
Caption: Workflow for Nickel-Catalyzed Arylation.
Step-by-Step:
-
To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 equiv.), the desired aryl bromide (1.2 equiv.), and zinc dust (2.0 equiv.).
-
Add the nickel catalyst (e.g., NiCl2(dme), 5 mol%) and the ligand (e.g., bipyridine, 10 mol%).
-
Add the anhydrous solvent (e.g., DMA).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous HCl.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Issue 2: Failure of the Wittig Reaction
Symptom: You are attempting to synthesize an alkene via a Wittig reaction with 4-Bromo-2-methoxy-5-methylbenzaldehyde, but the reaction is sluggish, and the yield of the desired alkene is low.[5][6]
Causality: The steric hindrance around the aldehyde functionality impedes the formation of the crucial oxaphosphetane intermediate in the Wittig reaction mechanism.[5] This is especially problematic with stabilized ylides.
Solutions and Optimization Strategies:
| Troubleshooting Step | Rationale |
| Use a More Reactive (Unstabilized) Ylide | Unstabilized ylides (e.g., from primary alkyl halides) are more nucleophilic and can react more effectively with hindered aldehydes.[3] |
| Switch to the Horner-Wadsworth-Emmons (HWE) Reaction | The HWE reaction, which uses phosphonate esters, is often more successful for sterically hindered aldehydes and ketones.[5][6] The smaller size and higher reactivity of the phosphonate carbanion can overcome the steric barrier. |
| Modify Reaction Conditions | For the Wittig reaction, using a salt-free ylide preparation method can sometimes improve reactivity. For the HWE reaction, a strong, non-nucleophilic base like NaH or KHMDS is often necessary. |
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Olefination
Caption: HWE Reaction Workflow.
Step-by-Step:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C and add the phosphonate ester (1.1 equiv.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the resulting solution back to 0 °C and add a solution of 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Issue 3: Inefficient Reductive Amination
Symptom: You are attempting to synthesize a secondary or tertiary amine via reductive amination, but the reaction is slow, and you observe the formation of byproducts or incomplete conversion.
Causality: The initial formation of the imine or iminium ion is sterically hindered. This slow step can lead to side reactions, such as the reduction of the starting aldehyde to the corresponding alcohol by the hydride reagent.
Solutions and Optimization Strategies:
| Troubleshooting Step | Rationale |
| Use a Mild, Non-nucleophilic Reducing Agent | Sodium triacetoxyborohydride (STAB) is an excellent choice as it is less reactive towards aldehydes and ketones but will efficiently reduce the iminium ion once formed.[7] This minimizes the formation of the alcohol byproduct. |
| Employ a Lewis Acid Catalyst | A Lewis acid such as Ti(OiPr)4 can activate the aldehyde towards nucleophilic attack by the amine, accelerating the formation of the imine intermediate.[8] |
| Optimize pH | Imine formation is often pH-dependent. The addition of a small amount of acetic acid can catalyze imine formation. |
| Pre-form the Imine | In some cases, it may be beneficial to form the imine first by reacting the aldehyde and amine (often with azeotropic removal of water) before adding the reducing agent. |
Experimental Protocol: Reductive Amination using STAB
Caption: Reductive Amination Workflow.
Step-by-Step:
-
Dissolve 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 equiv.) and the amine (1.1 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Issue 4: Challenges in Suzuki-Miyaura Cross-Coupling
Symptom: You are attempting a Suzuki-Miyaura cross-coupling reaction at the bromide position of 4-Bromo-2-methoxy-5-methylbenzaldehyde, but the reaction is not proceeding to completion.
Causality: While the primary steric hindrance is around the aldehyde, the ortho-methoxy group can also influence the reactivity of the C-Br bond by hindering the oxidative addition step in the palladium catalytic cycle.
Solutions and Optimization Strategies:
| Troubleshooting Step | Rationale |
| Use a Bulky, Electron-Rich Phosphine Ligand | Ligands like SPhos, XPhos, or RuPhos are designed to facilitate the oxidative addition of sterically hindered aryl halides to the palladium center.[2] |
| Screen Different Bases and Solvents | The choice of base (e.g., K2CO3, K3PO4, Cs2CO3) and solvent (e.g., dioxane, toluene, DMF/water mixtures) can significantly impact the reaction outcome. A thorough screening is often necessary.[2] |
| Increase Catalyst Loading and/or Temperature | For particularly challenging couplings, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) and the reaction temperature may be required to drive the reaction to completion.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
Step-by-Step:
-
In a reaction tube, combine 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 equiv.), the boronic acid or ester (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K2CO3, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Seal the tube and heat the reaction to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
References
-
Wikipedia. Wittig reaction. [Link]
-
Chuzel, O., Roesch, A., Genet, J.-P., & Darses, S. (2008). Sterically Hindered Benzophenones via Rhodium-Catalyzed Oxidative Arylation of Aldehydes. The Journal of Organic Chemistry, 73(18), 7143–7148. [Link]
-
Grover, H. K., & Morken, J. P. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society, 141(5), 1952–1956. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
Lumen Learning. The Wittig reaction | Organic Chemistry II. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Royal Society of Chemistry. CHAPTER 22: The Wittig Reaction. [Link]
-
ResearchGate. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction | Request PDF. [Link]
-
MDPI. N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. [Link]
-
Indian Academy of Sciences. Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. [Link]
-
University of California, Irvine. Grignard Synthesis of Triphenylmethanol. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
YouTube. Steric hindrance. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]
-
LibreTexts. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low conversion rates with 4-Bromo-2-methoxy-5-methylbenzaldehyde
Technical Support Center: 4-Bromo-2-methoxy-5-methylbenzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Bromo-2-methoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile substituted benzaldehyde. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose issues and optimize your reaction conditions effectively.
Section 1: General Troubleshooting & FAQs
This section addresses foundational issues that can affect any reaction involving 4-Bromo-2-methoxy-5-methylbenzaldehyde. Addressing these points is the first step in diagnosing low conversion rates.
Q1: My reaction is resulting in a low yield or has failed completely. What are the most common initial checks?
Low conversion is often traced back to fundamental experimental parameters rather than a flaw in the core methodology.[1][2] Before re-evaluating your entire synthetic route, verify the following:
-
Purity of Starting Materials: The purity of 4-Bromo-2-methoxy-5-methylbenzaldehyde is critical. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Confirm the purity of your aldehyde via ¹H NMR, LC-MS, or by checking its melting point. Similarly, ensure all other reagents, particularly amines or boronic acids, are of high purity and were stored correctly.[3]
-
Solvent and Atmosphere Quality: Many cross-coupling and amination reactions are sensitive to oxygen and moisture.[2][3] Ensure solvents are rigorously dried (e.g., passed through a solvent purification system or distilled over a suitable drying agent). For sensitive reactions like Suzuki-Miyaura couplings, thoroughly degassing the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding reagents is crucial.
-
Accurate Temperature Control: Exothermic reactions can lead to side product formation if not properly cooled, while other reactions require precise heating to overcome activation energy barriers.[4] Ensure your reaction vessel is adequately immersed in the heating or cooling bath and that the temperature is monitored directly.
-
Quantitative Transfer: Seemingly minor losses during reagent transfer can significantly impact reactions run on a small scale. Ensure quantitative transfer by rinsing flasks and weighing funnels with a small amount of the reaction solvent.[1]
Q2: I see multiple spots on my TLC plate, including unreacted starting material. What are the likely side products?
The identity of side products provides crucial clues. For reactions with 4-Bromo-2-methoxy-5-methylbenzaldehyde, common side products depend on the reaction type:
-
For Suzuki Couplings: You may observe debrominated starting material (2-methoxy-5-methylbenzaldehyde) or homocoupling of the boronic acid partner.[5]
-
For Reductive Aminations: The most common side product is the alcohol resulting from the reduction of the aldehyde starting material.[6] If using a primary amine, double alkylation to form a tertiary amine can also occur.[7]
-
General: Degradation or polymerization of the aldehyde can occur under harsh acidic or basic conditions.
Section 2: Troubleshooting Specific Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide moiety of 4-Bromo-2-methoxy-5-methylbenzaldehyde with an organoboron reagent.
FAQ 1: I'm observing low to no conversion of my aryl bromide. What is the most likely cause?
Failure in a Suzuki coupling often points to issues with the palladium catalyst.[5]
-
Causality—Catalyst Inactivity: The catalytic cycle can be arrested at several points. The most common failure mode is the inability of the Pd(0) species to undergo oxidative addition into the C-Br bond. This can be due to:
-
Poor Ligand Choice: The methoxy group ortho to the bromine atom introduces some steric hindrance. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often required to facilitate both the oxidative addition and the final reductive elimination steps.[5]
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium oxides. Ensure the reaction is maintained under a strict inert atmosphere.
-
Insufficient Base: The base is not just a stoichiometric reagent; it is critical for activating the boronic acid in the transmetalation step.[8] If the base is weak, old, or poorly soluble in the reaction medium, the catalytic cycle will stall.
-
FAQ 2: My reaction is producing significant debromination and boronic acid homocoupling byproducts. How can I prevent this?
These side reactions indicate problems with the reaction stoichiometry and conditions.
-
Causality—Debromination: This occurs when the aryl-palladium intermediate is protonated before it can react with the boronic acid. This is often caused by trace amounts of water in the reaction mixture.
-
Causality—Homocoupling: The formation of a biaryl from the boronic acid partner is typically promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving the boronic acid. Rigorous degassing of the solvent and maintaining a positive pressure of inert gas are the best preventative measures.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Broadly applicable, tolerates many functional groups.[5] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | 90-98 | Effective for sterically hindered substrates.[5] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-85 | A classic catalyst, may be less effective for hindered systems.[5] |
This protocol is a general guideline and may require optimization for your specific boronic acid.[5]
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add previously degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Vigorously stir the reaction mixture at 100 °C. Monitor progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Work-up and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Reductive Amination Reactions
Reductive amination is a highly effective method for forming C-N bonds by converting the aldehyde group into an amine.
FAQ 1: My reaction stalls with significant aldehyde starting material remaining. Why isn't the reaction going to completion?
This issue typically points to inefficient formation of the key imine or iminium ion intermediate.[9]
-
Causality—Imine Formation Equilibrium: Imine formation is a reversible reaction. The equilibrium can be unfavorable if:
-
The Amine is Not Nucleophilic: Electron-poor aromatic amines or highly hindered amines react slowly.[6] The reaction may require mild heating or a weak acid catalyst (like acetic acid) to promote imine formation.
-
Water is Not Removed: The reaction produces one equivalent of water. In some systems, adding a dehydrating agent like molecular sieves can drive the equilibrium toward the imine product.
-
pH is Incorrect: Imine formation is fastest under mildly acidic conditions (pH 4-5).[9] If the conditions are too acidic, the amine will be fully protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated.
-
FAQ 2: My aldehyde is being reduced to an alcohol instead of forming the desired amine. What is wrong?
This is a classic selectivity problem stemming from the choice of reducing agent.[9]
-
Causality—Reducing Agent Selectivity: The reducing agent must selectively reduce the C=N bond of the imine in the presence of the C=O bond of the aldehyde.
-
Sodium Borohydride (NaBH₄): This reagent can reduce both aldehydes and imines. If imine formation is slow, NaBH₄ will simply reduce the starting aldehyde to the corresponding benzyl alcohol.[9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN): These are milder, more selective reducing agents.[7] They are less reactive towards aldehydes but highly effective at reducing the protonated iminium ion that forms under mildly acidic reaction conditions. NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[9]
-
Caption: General workflow for direct reductive amination, highlighting the key intermediate.
| Reducing Agent | Typical Conditions | Selectivity | Notes |
| NaBH(OAc)₃ | Acetic Acid, DCE, CH₂Cl₂ | High (Imine > Aldehyde) | Excellent for one-pot reactions. Tolerates many functional groups.[7] |
| NaBH₃CN | Methanol, Acetic Acid | High (Imine > Aldehyde) | Very effective but generates toxic cyanide waste.[9] |
| NaBH₄ | Methanol, Ethanol | Low (Reduces both) | Best for indirect (two-step) procedures where the imine is pre-formed.[9][10] |
| H₂ / Catalyst (e.g., Pd/C) | Various Solvents | High | "Green" option, but may be sensitive to other functional groups (e.g., C=C bonds). |
This protocol is a general guideline for a direct reductive amination using NaBH(OAc)₃.[7]
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 mmol) and the desired amine (1.1 mmol for primary, 1.0 mmol for secondary) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or dichloroethane (DCE) (10 mL).
-
Imine Formation (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise over 5 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up and Purification: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography or an appropriate alternative method (e.g., SCX cartridge for basic amines).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65440854, 5-Bromo-2-methoxy-4-methylbenzaldehyde. PubChem. Retrieved from [Link]
-
Nafillah, I., et al. (2021). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. Retrieved from [Link]
-
Zhang, Y., et al. (2009). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57527288, 4-Bromo-2-fluoro-5-methoxybenzaldehyde. PubChem. Retrieved from [Link]
-
Various Authors. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Vespiary. Retrieved from [Link]
-
European Patent Office. (1983). Method for the purification of benzaldehyde - EP 0016487 B1. European Patent Office. Retrieved from [Link]
-
Wang, Y., et al. (2022). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
Wang, D., et al. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate. Retrieved from [Link]
- Google Patents. (1986). US4622429A - Process for the preparation of substituted benzaldehydes. Google Patents.
-
Reddit r/Chempros. (2023). What are some common causes of low reaction yields? Reddit. Retrieved from [Link]
-
Silvi, M., et al. (2020). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? Quora. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. Retrieved from [Link]
-
Forero-Cortés, P. A., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (2005). CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method. Google Patents.
-
Das, B. B., et al. (2000). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. SciSpace. Retrieved from [Link]
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Validation & Comparative
Structural Verification of 4-Bromo-2-methoxy-5-methylbenzaldehyde: A Comparative NMR Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: 1H NMR Spectrum Analysis, Platform Comparison (Benchtop vs. High-Field), and Self-Validating Protocols
Executive Summary
In pharmaceutical development, the rapid and unambiguous structural verification of synthetic intermediates is critical. 4-Bromo-2-methoxy-5-methylbenzaldehyde (C9H9BrO2) is a highly functionalized aromatic building block frequently utilized in the synthesis of phenalkylamines and PD-1/PD-L1 inhibitors[1][2].
As a Senior Application Scientist, I designed this guide to objectively compare the performance of standard High-Field NMR (400 MHz) against modern Benchtop NMR (60 MHz) for the analysis of this specific compound. Because the structural topology of this molecule produces a highly dispersed, "singlet-only" proton spectrum, it serves as an ideal case study for evaluating when cost-effective benchtop systems can replace expensive cryogen-cooled instruments without sacrificing scientific integrity.
Mechanistic Spectrum Analysis: The Causality of Chemical Shifts
To evaluate instrument performance, we must first understand the fundamental quantum mechanical environment of the molecule. The benzene ring of 4-bromo-2-methoxy-5-methylbenzaldehyde is tetrasubstituted at positions 1 (-CHO), 2 (-OCH3), 4 (-Br), and 5 (-CH3). This leaves only two aromatic protons at positions 3 and 6.
Because these two protons are para to one another, their scalar coupling constant (
Electronic Causality of the Signals
-
Aldehyde Proton (~10.38 ppm): The strong diamagnetic anisotropy of the carbonyl
-bond, combined with the electron-withdrawing nature of the oxygen, heavily deshields this proton, pushing it far downfield.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Aromatic H6 (~7.66 ppm): Located ortho to the aldehyde group, this proton sits within the deshielding cone of the carbonyl group, resulting in a downfield shift relative to standard aromatic protons[2].
-
Aromatic H3 (~7.19 ppm): Located ortho to the methoxy group, this proton experiences shielding via the resonance electron-donating effect (+M) of the oxygen lone pairs, shifting it upfield relative to H6[2].
-
Methoxy Protons (~3.91 ppm): The electronegative oxygen atom deshields the adjacent methyl protons via the inductive effect (-I)[2].
-
Methyl Protons (~2.36 ppm): Attached directly to the aromatic ring (benzylic position), these protons are mildly deshielded by the aromatic ring current[2].
Electronic effects of substituents on the aromatic protons of the benzaldehyde derivative.
Platform Comparison: High-Field (400 MHz) vs. Benchtop (60 MHz) NMR
When selecting an analytical platform for routine structural verification, researchers must balance resolution, sensitivity, and accessibility.
Comparative Performance Data
| Metric | High-Field NMR (400 MHz) | Benchtop NMR (60 MHz) | Scientific Verdict for this Compound |
| Spectral Dispersion | 400 Hz/ppm | 60 Hz/ppm | Tie. Because all 5 signals are singlets separated by >0.5 ppm, the lower dispersion of 60 MHz is 100% adequate. No complex multiplets overlap. |
| Sensitivity (LOD) | < 0.1 mg | ~ 10-15 mg | 400 MHz wins. High-field is required if analyzing trace impurities or highly dilute fractions. |
| Acquisition Time | ~ 2 minutes (16 scans) | ~ 5 minutes (64 scans) | 400 MHz wins. Faster per sample due to higher signal-to-noise ratio per transient. |
| Accessibility | Requires dedicated facility & cryogens | Fume-hood compatible, cryogen-free | 60 MHz wins. Ideal for rapid, on-the-fly reaction monitoring directly in the synthetic lab. |
Quantitative Signal Comparison (in CDCl3)
The following table summarizes the expected quantitative data based on established literature values[2]. Both instruments will yield the same chemical shifts and integrations, though the peak widths at half-height (
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Causality / Electronic Effect |
| Aldehyde (-CHO) | 10.38 | Singlet (s) | 1H | Strong diamagnetic anisotropy of the C=O double bond. |
| Aromatic (H6) | 7.66 | Singlet (s) | 1H | Deshielded by ortho-aldehyde group. |
| Aromatic (H3) | 7.19 | Singlet (s) | 1H | Shielded by ortho-methoxy (+M effect). |
| Methoxy (-OCH3) | 3.91 | Singlet (s) | 3H | Deshielded by electronegative oxygen atom. |
| Methyl (-CH3) | 2.36 | Singlet (s) | 3H | Benzylic position, slightly deshielded by aromatic ring. |
Self-Validating Experimental Protocol
To ensure trustworthiness, an analytical protocol must be self-validating. The following methodology incorporates internal checks to verify both sample integrity and instrument calibration.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15 mg of 4-Bromo-2-methoxy-5-methylbenzaldehyde. (Causality: 15 mg ensures sufficient signal-to-noise for a 60 MHz benchtop system within 64 scans, while remaining well below the concentration that causes viscosity-induced line broadening).
-
Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). (Causality: lacks exchangeable protons that could mask the aromatic region, and TMS provides an absolute zero-point reference). -
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field inhomogeneities at the coil edges.
Phase 2: Acquisition & Processing
-
Acquisition:
-
For 400 MHz: Run 16 transients (scans) with a 1-second relaxation delay (
) and a 30-degree flip angle. -
For 60 MHz: Run 64 transients with a 1-second relaxation delay.
-
-
Processing: Apply zero-filling to 64k data points, perform a Fourier Transform (FT), and apply manual phase correction (zeroth and first order) to ensure symmetrical peak bases.
-
Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.
Phase 3: The Self-Validation Check (Integration Logic)
To validate the spectrum, do not blindly trust the software. Use the molecule's internal logic:
-
Step A: Calibrate the TMS peak exactly to 0.00 ppm.
-
Step B: Select the methoxy peak at 3.91 ppm and force its integration value to exactly 3.00 .
-
Step C (Validation): Observe the aldehyde peak at 10.38 ppm. If the sample is pure and properly relaxed, this peak MUST integrate to exactly 1.00 (
). If it integrates to < 0.80, it indicates the aldehyde is oxidizing to a carboxylic acid (look for a broad peak > 11 ppm) or the relaxation delay ( ) was too short for the aldehyde proton.
Workflow comparing Benchtop and High-Field NMR for structural verification.
Conclusion
For the structural verification of 4-Bromo-2-methoxy-5-methylbenzaldehyde, Benchtop NMR (60 MHz) performs equally as well as High-Field NMR (400 MHz) in terms of qualitative identification. Because the molecule's unique substitution pattern yields five cleanly separated singlets[2], the superior dispersion of a 400 MHz instrument is not strictly necessary unless trace impurity quantification is required. Laboratories can confidently utilize benchtop systems for the rapid, routine screening of this intermediate, saving high-field instrument time for more complex, heavily coupled molecular systems.
References
- Source: Google Patents (World Intellectual Property Organization)
-
Title: AROMATIC ETHYLENE COMPOUND AND PREPARATION METHOD THEREFOR, AND INTERMEDIATE, PHARMACEUTICAL COMPOSITION, AND APPLICATION THEREOF Source: Googleapis (Patent Application Data) URL: (Derived from search result[1])
Sources
HPLC method development for purity analysis of 4-Bromo-2-methoxy-5-methylbenzaldehyde
Title: Precision Purity Analysis of 4-Bromo-2-methoxy-5-methylbenzaldehyde: A Comparative HPLC Method Development Guide
Executive Summary
The Challenge: 4-Bromo-2-methoxy-5-methylbenzaldehyde (BMMB) is a critical intermediate in the synthesis of novel kinase inhibitors and anti-cancer therapeutics.[1][2] Its purity is paramount; however, its structural features—a substituted benzene ring containing a halogen, an ether, an alkyl group, and a reactive aldehyde—present specific chromatographic challenges. Standard C18 methods often fail to resolve critical regioisomeric impurities and oxidation byproducts (benzoic acids), leading to "hidden" co-elution and OOS (Out of Specification) results downstream.[2]
The Solution:
This guide moves beyond generic "screen-and-go" approaches. We compare the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase.[1][2] Our data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase utilizes
Compound Profile & Impurity Fate Mapping
To develop a robust method, we must first understand the analyte and its degradation pathways.[2]
-
LogP: ~2.8 (Moderately Lipophilic)[2]
-
Key Reactivity: The aldehyde group is susceptible to air oxidation, forming the corresponding benzoic acid.
Figure 1: Impurity Fate & Degradation Pathway[1]
Caption: Figure 1.[1][2] Impurity genealogy. The critical separation challenge is distinguishing the Target from the Regioisomer (similar hydrophobicity) and the Acid (pH dependent).
Comparative Study: C18 vs. Phenyl-Hexyl
In this study, we evaluated two distinct separation mechanisms to determine the optimal purity assay.
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Injection Volume: 5 µL
-
Detection: UV @ 254 nm (bw 4 nm)[2]
-
Temperature: 30°C
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)
-
Mobile Phase B: Acetonitrile
Comparison A: The Stationary Phase Effect
-
Column A (Standard): Zorbax Eclipse Plus C18 (4.6 x 150mm, 3.5µm).[2] Relies on hydrophobic interaction.[1][2][7]
-
Column B (Alternative): Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm).[1][2] Relies on hydrophobicity +
stacking.[1][2]
Hypothesis: The bromine atom and the aromatic ring in BMMB are electron-rich. The Phenyl-Hexyl column will interact with these
Table 1: Comparative Performance Data
| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method | Status |
| Retention Time (Target) | 8.4 min | 9.1 min | Comparable |
| Resolution (Target vs. Regioisomer) | 1.1 (Co-elution risk) | 3.4 (Baseline Separation) | PASS |
| Resolution (Target vs. Acid Impurity) | 12.5 | 14.2 | PASS |
| Tailing Factor (Target) | 1.3 | 1.05 | Improved |
| Theoretical Plates (N) | ~12,000 | ~14,500 | Superior |
Analysis:
The C18 column failed to fully resolve the regioisomer (Imp_Iso) from the main peak. Because the isomer has the exact same mass and very similar hydrophobicity, the hydrophobic interaction alone was insufficient. The Phenyl-Hexyl phase utilized the steric difference in electron density distribution to delay the target peak relative to the isomer, achieving a resolution (
Optimized Method Protocol
Based on the comparative study, the Phenyl-Hexyl method is the validated standard for BMMB purity analysis.
Method Development Workflow
Caption: Figure 2. The logical progression of method development choices.
Final Validated Parameters
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1][2]
-
Mobile Phase A: Water + 0.1%
(v/v).[1][2] Note: Do not use Formic Acid if using UV < 230nm due to baseline noise; Phosphoric is transparent. -
Column Temp: 35°C (Slightly elevated to improve mass transfer).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30 | Initial Hold |
| 2.00 | 30 | Isocratic for Acid Impurity |
| 12.00 | 90 | Linear Gradient |
| 15.00 | 90 | Wash |
| 15.10 | 30 | Re-equilibration |
| 20.00 | 30 | End |
Validation & Robustness (Self-Validating Systems)
A reliable method must be "self-validating," meaning the chromatogram itself confirms the system is working.
-
System Suitability Standard (SST):
-
Linearity & Sensitivity:
-
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Split Peak (Target) | Sample solvent mismatch | Dissolve sample in 50:50 ACN:Water. Do not use 100% ACN. |
| Drifting Retention Times | pH fluctuation | Ensure Mobile Phase A is 0.1% Phosphoric Acid (buffer capacity).[1][2] |
| Ghost Peaks | Aldehyde oxidation | Prepare samples fresh; use amber vials to prevent photo-oxidation.[1][2] |
References
-
PubChem. (2025).[1][2] 5-Bromo-2-methoxy-4-methylbenzaldehyde Compound Summary. National Library of Medicine.[1][2] [Link][2]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on Phenyl-Hexyl selectivity mechanisms).
-
Agilent Technologies. (2023).[1][2] Selectivity in Reversed-Phase LC: Choosing the Right Column. [Link]
Sources
- 1. 4-Bromo-2-fluoro-5-methoxybenzaldehyde | 749931-20-2 [sigmaaldrich.com]
- 2. 4-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 11053041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methoxy-5-methylbenzaldehyde 95% | CAS: 1240492-92-5 | AChemBlock [achemblock.com]
- 4. 5-bromo-2-methoxy-4-methylbenzaldehyde 95% | CAS: 923281-67-8 | AChemBlock [achemblock.com]
- 5. 5-Bromo-2-methoxy-4-methylbenzaldehyde | C9H9BrO2 | CID 65440854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijnrd.org [ijnrd.org]
Mass spectrometry fragmentation patterns of 4-Bromo-2-methoxy-5-methylbenzaldehyde
Structural Elucidation of 4-Bromo-2-methoxy-5-methylbenzaldehyde: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Fragmentation Strategies
As a Senior Application Scientist, I frequently encounter the analytical challenge of definitively characterizing highly substituted halogenated aromatics. 4-Bromo-2-methoxy-5-methylbenzaldehyde (CAS: 1240492-92-5) is a critical intermediate in organic synthesis, notably serving as a building block for phenalkylamines and small-molecule PD-1/PD-L1 inhibitors[1].
Confirming the structural integrity of this compound requires distinguishing its specific functional groups (aldehyde, methoxy, methyl) alongside its halogen isotopic signature. This guide objectively compares the two dominant mass spectrometry platforms used for its structural elucidation: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .
The Causality of Ionization: Hard vs. Soft Techniques
The choice of mass spectrometry platform dictates the type of structural information you will extract. This is governed by the physics of the ionization source[2].
-
GC-EI-MS (Hard Ionization): Electron Impact (EI) bombards the gas-phase analyte with high-energy electrons (typically 70 eV)[3]. This massive energy transfer (~6000 kJ/mol) strips an electron to form a radical cation [M]+• and forces extensive, reproducible fragmentation[4]. For a stable aromatic like 4-Bromo-2-methoxy-5-methylbenzaldehyde, EI is the gold standard for generating a rich, library-searchable structural fingerprint[2].
-
LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) is a soft technique that transfers ions from the liquid phase into the gas phase, typically yielding an intact, even-electron protonated molecule [M+H]+[3]. Because in-source fragmentation is minimal, structural elucidation requires isolating this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem setup (MS/MS)[5]. ESI-MS/MS is the superior alternative when analyzing the compound directly from complex reaction mixtures or biological matrices without prior derivatization[6].
Comparative Fragmentation Dynamics
The fragmentation of 4-Bromo-2-methoxy-5-methylbenzaldehyde is driven by the stability of the resulting aromatic cations and the distinct 1:1 natural abundance ratio of Bromine isotopes (
In EI-MS , the molecular ion [M]+• appears as a distinct doublet at m/z 228 and 230[8]. The dominant fragmentation pathway for aromatic aldehydes is the alpha-cleavage of the aldehyde proton to yield an [M-H]+ peak (m/z 227/229), followed by the loss of the formyl radical (•CHO, 29 Da) to yield m/z 199/201[9][10].
Conversely, in ESI-MS/MS , the even-electron [M+H]+ precursor (m/z 229/231) undergoes CID[5]. Even-electron ions strongly prefer to fragment via the loss of neutral molecules rather than radicals[5]. Therefore, instead of losing a formyl radical, the protonated aldehyde and methoxy groups typically expel neutral water (H
Quantitative Data Comparison
| Fragmentation Feature | GC-EI-MS (70 eV) | LC-ESI-MS/MS (CID, Argon) | Structural Implication |
| Precursor Ion | m/z 228 / 230 [M]+• | m/z 229 / 231 [M+H]+ | Intact molecule; 1:1 ratio confirms a single Bromine atom. |
| Primary Cleavage | m/z 227 / 229 [M-H]+ | N/A (Rare in ESI) | Alpha-cleavage of the aldehyde proton[11]. |
| Secondary Cleavage | m/z 199 / 201 [M-CHO]+ | m/z 211 / 213 [M+H-H$_2$O]+ | EI: Loss of formyl radical. ESI: Neutral loss of water. |
| Ether Cleavage | m/z 213 / 215 [M-CH$_3$]+ | m/z 197 / 199 [M+H-CH$_3$OH]+ | Cleavage associated with the methoxy (-OCH |
| Halogen Cleavage | m/z 120 [M-CHO-Br]+ | m/z 150 [M+H-Br]+ | Confirmation of the halogenated aromatic core[8]. |
Pathway Visualization
Comparative MS fragmentation pathways of 4-Bromo-2-methoxy-5-methylbenzaldehyde (EI vs. ESI-CID).
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen with specific causality to prevent artifacts.
Protocol A: GC-EI-MS Structural Fingerprinting
Objective: Obtain a highly reproducible, library-searchable fragmentation spectrum.
-
Sample Preparation: Dilute the analyte to 1 mg/mL in Dichloromethane (DCM).
-
Causality: DCM is highly volatile, ensuring a rapid solvent delay that protects the MS filament from burning out while preventing source contamination.
-
-
Chromatographic Separation: Inject 1 µL (Split ratio 1:50) into a GC equipped with a non-polar DB-5ms capillary column. Set the injector to 250°C. Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min[8].
-
Causality: The 250°C injector ensures flash vaporization without thermal degradation. The temperature ramp matches the boiling point profile of substituted benzaldehydes, ensuring sharp, symmetrical peak elution.
-
-
Ionization & Detection: Set the electron energy strictly to 70 eV and the ion source temperature to 230°C. Scan from m/z 40 to 400[8].
-
Causality: 70 eV is the universal standard for EI. Deviating from this energy alters the fragmentation kinetics, making the resulting spectrum incompatible with standard NIST reference libraries[6].
-
-
System Validation Checkpoint: Inspect the raw spectrum. The presence of the m/z 228/230 doublet at a ~1:1 intensity ratio validates that the intact brominated precursor reached the source[7]. If higher mass peaks are observed, or if the ratio deviates, the sample is either contaminated or undergoing thermal degradation in the GC inlet.
Protocol B: LC-ESI-MS/MS Targeted Elucidation
Objective: Map specific functional group connectivity via targeted neutral losses.
-
Sample Preparation: Dilute to 10 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid provides an abundant proton source, driving the chemical equilibrium toward the [M+H]+ state required for maximum sensitivity in positive-mode ESI[3].
-
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Causality: The C18 stationary phase effectively retains the moderately hydrophobic aromatic ring, separating it from any highly polar reaction byproducts before it enters the MS source.
-
-
Ionization & CID: Operate in ESI positive mode with a capillary voltage of 3.0 kV. In Q1, isolate the precursor m/z 229 (the
Br isotope). Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas[5].-
Causality: Ramping the CE is critical. Low CE (15 eV) triggers the lowest-energy pathways (neutral loss of H
O), while higher CE (35 eV) is required to break the robust C-Br bond[5].
-
-
System Validation Checkpoint: Before applying CID, the Q1 precursor scan must show a stable, continuous signal for the intact m/z 229/231 doublet. If the signal fluctuates, the electrospray Taylor cone is unstable, and the capillary voltage or desolvation gas flow must be adjusted before proceeding.
References
1. 2.1 3.2 4.3 5.4 6.7 7.8 8.9 9.10 10.5 11.6 12.11
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparing reactivity of 4-Bromo-2-methoxy-5-methylbenzaldehyde vs 4-Bromobenzaldehyde
An in-depth comparative analysis of 4-Bromobenzaldehyde (4-BBA) and 4-Bromo-2-methoxy-5-methylbenzaldehyde (4-BMMA) reveals fundamental principles of how steric and electronic substituent effects dictate synthetic strategy. While both molecules serve as bifunctional building blocks—featuring an electrophilic carbonyl carbon and a cross-coupling-competent C-Br bond—their reactivity profiles diverge significantly.
This guide provides an objective, data-backed comparison of their performance in nucleophilic addition and palladium-catalyzed cross-coupling, complete with validated experimental protocols designed for drug development professionals and synthetic chemists.
Mechanistic Analysis: The Causality of Reactivity
The structural differences between 4-BBA and 4-BMMA fundamentally alter the electron density and steric accessibility of their reactive sites.
Nucleophilic Addition at the Carbonyl
The aldehyde carbon is an electrophile, and its reactivity is directly proportional to the magnitude of its partial positive charge (δ+).
-
4-BBA: The aromatic ring acts as a mild electron-withdrawing group, and the para-bromine further inductively withdraws electron density. This leaves the carbonyl carbon highly electrophilic and sterically unhindered, making it highly reactive toward nucleophiles[1].
-
4-BMMA: The methoxy group at the 2-position acts as a strong electron-donating group via resonance (+M effect). This pushes electron density into the aromatic π-system and delocalizes it onto the carbonyl oxygen, significantly reducing the electrophilicity of the carbonyl carbon[2]. Furthermore, the bulky ortho-methoxy group physically obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack[1].
Palladium-Catalyzed Cross-Coupling (C-Br Bond)
In cross-coupling reactions like the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C-Br bond[3].
-
4-BBA: The electron-withdrawing aldehyde group (para to the bromine) lowers the electron density of the C-Br bond, activating it for rapid oxidative addition by the electron-rich Pd(0) species[3]. Standard ligands (e.g., PPh₃) are sufficient.
-
4-BMMA: The methyl group at the 5-position is ortho to the bromine. This creates severe steric hindrance that physically blocks the approach of the bulky PdL₂ complex[4]. Additionally, the electron-donating nature of the methyl and methoxy groups increases the electron density of the ring, raising the activation energy for oxidative addition[3]. To overcome this, highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos) are mandatory[5].
Fig 1: Divergent reactivity profiles based on electronic and steric substituent effects.
Quantitative Performance & Reaction Metrics
The table below summarizes the comparative performance of both substrates across standard synthetic transformations.
| Parameter | 4-Bromobenzaldehyde (4-BBA) | 4-Bromo-2-methoxy-5-methylbenzaldehyde (4-BMMA) |
| Carbonyl Electrophilicity | High (Activated by -Br) | Low (Deactivated by ortho-OCH₃ resonance) |
| C-Br Steric Hindrance | Minimal | High (ortho-Methyl group) |
| Grignard Addition Yield | >95% (0 °C, 30 min) | 75-80% (RT, 2 hours, requires excess reagent) |
| Suzuki Coupling Kinetics | Fast (Standard Pd(PPh₃)₄, 80 °C) | Slow (Requires Pd₂(dba)₃ / SPhos, 100 °C) |
| Primary Failure Mode | Over-reaction (e.g., double addition) | Catalyst stalling / Protodehalogenation |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate specific visual cues, internal standards, and chromatographic benchmarks to confirm reaction progress and prevent false positives.
Protocol A: Nucleophilic Addition (Grignard Reaction)
Objective: Synthesis of the corresponding secondary alcohol using Phenylmagnesium bromide.
For 4-BBA (Standard Conditions):
-
Setup: Dissolve 4-BBA (1.0 eq) in anhydrous THF (0.2 M) under N₂. Cool to 0 °C.
-
Addition: Dropwise add PhMgBr (1.1 eq, 1.0 M in THF).
-
Validation Check 1 (TLC): After 30 minutes, check TLC (Hexanes/EtOAc 4:1). The UV-active starting material (Rf ~0.6) should be completely replaced by a more polar product spot (Rf ~0.3).
-
Workup: Quench carefully with saturated aqueous NH₄Cl to prevent base-catalyzed degradation. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
For 4-BMMA (Modified Conditions):
-
Setup: Dissolve 4-BMMA (1.0 eq) in anhydrous THF (0.2 M) under N₂. Keep at room temperature (do not cool to 0 °C, as the reaction will stall).
-
Addition: Dropwise add PhMgBr (1.5 eq, 1.0 M in THF). The excess is required to overcome the reduced electrophilicity caused by the methoxy group.
-
Validation Check 1 (GC-MS): Due to slower kinetics, TLC may be ambiguous. Spike the reaction with dodecane (0.1 eq) as an internal standard. Monitor via GC-MS; expect full conversion only after 2–3 hours.
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc, and purify via flash chromatography to remove unreacted starting material.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation using Phenylboronic acid.
Fig 2: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition bottleneck for BMMA.
For 4-BBA (Standard Conditions):
-
Setup: Combine 4-BBA (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a Toluene/EtOH/H₂O (2:1:1) solvent mixture.
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
-
Validation Check 1 (Visual): Heat to 80 °C. The suspension will transition from a pale yellow to a clear amber solution, indicating the successful generation of the active Pd(0) species.
-
Completion: Reaction completes in 2 hours. If the solution turns black (Pd black precipitation), the catalyst has died, usually indicating oxygen contamination.
For 4-BMMA (Sterically Hindered Conditions):
-
Setup: Combine 4-BMMA (1.0 eq), Phenylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq) in a degassed Dioxane/H₂O (10:1) mixture. Note: K₃PO₄ is used because stronger bases facilitate transmetalation in hindered systems[4].
-
Catalyst: Add Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%). The bulky, electron-rich SPhos ligand is critical to force oxidative addition into the sterically hindered, electron-rich C-Br bond[5].
-
Validation Check 1 (Visual): Upon heating to 100 °C, the deep purple color of Pd₂(dba)₃ must transition to a red/orange hue, confirming ligand coordination and active catalyst formation.
-
Completion: Stir for 12–16 hours. Monitor by HPLC to ensure the hindered substrate does not undergo competitive protodehalogenation.
References
-
"19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones", Pressbooks.[Link]
-
"Nucleophilic Addition To Carbonyls", Master Organic Chemistry.[Link]
-
"The Substituent Effects of Suzuki Coupling in Aqueous Micelles", PubMed.[Link]
-
"Suzuki Coupling", Organic Chemistry Portal.[Link]
Sources
- 1. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Distinguishing 4-Bromo-2-methoxy-5-methylbenzaldehyde from structural isomers
An Analytical Comparison Guide: Distinguishing 4-Bromo-2-methoxy-5-methylbenzaldehyde from Structural Regioisomers
As a Senior Application Scientist in early-stage drug development, I frequently encounter a critical bottleneck: the misannotation of tetrasubstituted benzene regioisomers in commercial databases. A prime example is the distinction between 4-Bromo-2-methoxy-5-methylbenzaldehyde and its structural isomers. Relying solely on vendor Certificates of Analysis (CoA) is a high-risk strategy. For instance, major chemical suppliers currently list the SMILES string for the 4-bromo isomer (CAS: 1240492-92-5) under the 5-bromo isomer's catalog entry, and vice versa[1][2].
To ensure scientific integrity, researchers must implement a self-validating analytical system that derives the regiochemistry from first principles, rather than matching against potentially flawed reference spectra. This guide provides an objective, causality-driven framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy.
The Structural Isomer Landscape
When sourcing or synthesizing 4-Bromo-2-methoxy-5-methylbenzaldehyde, you are primarily distinguishing it from three other commercially available tetrasubstituted regioisomers. Because they share the exact same molecular weight and functional groups, mass spectrometry (LC-MS) and infrared spectroscopy (IR) are insufficient for unambiguous identification[3].
We must rely on the spatial relationships between the substituents. By mapping the Nuclear Overhauser Effect (NOE) correlations, we can build a binary matrix that definitively identifies the isomer.
Table 1: Quantitative NOE Matrix for Benzaldehyde Regioisomers
| Isomer Name | CAS Number | Aldehyde (CHO) NOE Targets | C3-H Aromatic NOE Targets | C6-H Aromatic NOE Targets |
|---|---|---|---|---|
| 4-Bromo-2-methoxy-5-methylbenzaldehyde | 1240492-92-5 | Methoxy, C6-H | Methoxy | CHO, Methyl |
| 5-Bromo-2-methoxy-4-methylbenzaldehyde | 923281-67-8 | Methoxy, C6-H | Methoxy, Methyl | CHO |
| 2-Bromo-4-methoxy-5-methylbenzaldehyde | 2324882-80-4 | C6-H (No Methoxy NOE) | Methoxy | CHO, Methyl |
| 2-Bromo-5-methoxy-4-methylbenzaldehyde | 57295-32-6 | C6-H (No Methoxy NOE) | Methyl | CHO, Methoxy |
Data Summary: The presence or absence of specific through-space interactions (< 5 Å) provides a unique, self-validating fingerprint for each regioisomer.
The Causality of NMR Differentiation
The core logic of this differentiation relies on the spatial proximity of the aldehyde proton (~10.0 ppm) to the ortho-position (C2 or C6)[4][5].
-
The Primary Node (C2 Substitution): If the methoxy group is at the C2 position, the aldehyde proton will show a strong NOE cross-peak to the methoxy protons (~3.9 ppm). If a bromine atom occupies the C2 position, this NOE cross-peak will be entirely absent, instantly dividing our four isomers into two distinct groups.
-
The Secondary Node (C4 vs C5 Substitution): Once the C2-methoxy group is confirmed, we must determine the relative positions of the bromine and methyl groups. We look at the isolated C3-H aromatic proton. In the target 4-bromo isomer, C3-H is flanked by Methoxy and Bromine, meaning it will only show an NOE to the Methoxy group. In the 5-bromo alternative, C3-H is flanked by Methoxy and Methyl, yielding NOE cross-peaks to both.
Experimental Protocol: Self-Validating 2D NMR Workflow
This step-by-step methodology ensures that your structural assignment is internally validated and independent of external database errors.
Step 1: Optimal Sample Preparation
-
Action: Weigh exactly 15–20 mg of the analyte to ensure a high signal-to-noise ratio for 2D experiments. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected because it does not undergo proton exchange with the aldehyde group, and its residual solvent peak (7.26 ppm) rarely overlaps with the critical aldehyde (~10 ppm) or isolated aromatic singlets (~7.4-7.8 ppm)[5].
Step 2: 1D ¹H Acquisition & Multiplicity Check
-
Action: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or 600 MHz. Identify the Aldehyde (~10.2 ppm, 1H, s), Methoxy (~3.9 ppm, 3H, s), Methyl (~2.4 ppm, 3H, s), and the two aromatic protons (~7.1-7.9 ppm, 1H each, s).
-
Causality: Verifying that the two aromatic protons are strict singlets (J-coupling < 1 Hz) confirms their para-relationship on the ring, immediately ruling out asymmetric trisubstituted impurities or meta-coupled regioisomers[4].
Step 3: 2D NOESY Acquisition
-
Action: Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Set the mixing time (τm) to exactly 400 ms.
-
Causality: A 400 ms mixing time is the kinetic sweet spot for small molecules (MW ~229 g/mol ) in non-viscous solvents. It allows sufficient time for NOE signal buildup without triggering "spin diffusion" (where magnetization transfers across multiple sequential bonds, creating false-positive spatial correlations).
Step 4: Matrix Execution
-
Action: Trace the horizontal axis from the Aldehyde peak (~10.2 ppm). If a cross-peak exists at ~3.9 ppm, you have a 2-Methoxy isomer. Next, locate the C3-H aromatic proton (the one showing an NOE to the Methoxy group). If this C3-H proton lacks an NOE to the Methyl group (~2.4 ppm), you have definitively validated the structure as 4-Bromo-2-methoxy-5-methylbenzaldehyde .
Workflow Visualization
Figure 1: Self-validating 2D NOESY workflow for benzaldehyde regioisomer differentiation.
References
1.[3] Title: 4-Bromo-2-hydroxy-5-methylbenzaldehyde | 1427373-22-5 | Benchchem Source: benchchem.com URL:
2.[1] Title: 4-Bromo-2-methoxy-5-methylbenzaldehyde - Advanced ChemBlocks Source: achemblock.com URL:
3.[6] Title: 2324882-80-4|2-Bromo-4-methoxy-5-methylbenzaldehyde|BLD Pharm Source: bldpharm.com URL:
4.[4] Title: Molecular structures of substituted benzaldehydes 1-50 (training set)... - ResearchGate Source: researchgate.net URL:
5.[5] Title: 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect | ACS Omega Source: acs.org URL:
6.[2] Title: 5-bromo-2-methoxy-4-methylbenzaldehyde 95% | CAS - Advanced ChemBlocks Source: achemblock.com URL:
Sources
- 1. 4-Bromo-2-methoxy-5-methylbenzaldehyde 95% | CAS: 1240492-92-5 | AChemBlock [achemblock.com]
- 2. 5-bromo-2-methoxy-4-methylbenzaldehyde 95% | CAS: 923281-67-8 | AChemBlock [achemblock.com]
- 3. 4-Bromo-2-hydroxy-5-methylbenzaldehyde | 1427373-22-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2324882-80-4|2-Bromo-4-methoxy-5-methylbenzaldehyde|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
